Demethoxycurcumin
Description
This compound has been reported in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available.
corresponds to curcumin with one methoxy group replaced by hydrogen; isolated from rhizomes of Curcuma longa
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVQHVGMGKONQ-LUZURFALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873751 | |
| Record name | Demethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22608-11-3, 24939-17-1 | |
| Record name | Demethoxycurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethoxycurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethoxycurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETHOXYCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Whitepaper: Demethoxycurcumin (DMC) – Structural Characterization and Therapeutic Implications
This technical guide provides a comprehensive structural characterization of Demethoxycurcumin (DMC), synthesizing physicochemical data, spectroscopic fingerprints, and structure-activity relationships (SAR) relevant to drug development.
Executive Summary
This compound (DMC), a naturally occurring curcuminoid comprising 10–20% of Curcuma longa extracts, represents a critical structural analogue of curcumin.[1] While often overshadowed by its parent compound, DMC exhibits distinct physicochemical stability and bioavailability profiles due to its asymmetric structure. This guide dissects the chemical architecture of DMC, providing the rigorous structural data and isolation protocols necessary for its utilization as a scaffold in lead optimization.
Chemical Identity & Structural Architecture[2][3]
DMC is a diarylheptanoid belonging to the curcuminoid class.[2] Its structural uniqueness lies in its asymmetry: unlike the symmetric curcumin (diferuloylmethane), DMC possesses one feruloyl moiety and one 4-coumaroyl moiety linked by a heptadiene-3,5-dione system.
Core Identifiers
| Parameter | Specification |
| Common Name | This compound (DMC) |
| IUPAC Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
| Molecular Formula | C₂₀H₁₈O₅ |
| Molecular Weight | 338.35 g/mol |
| CAS Number | 22608-11-3 |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Structural Asymmetry & Electronic Environment
The defining feature of DMC is the absence of a methoxy group (-OCH₃) on one of the aromatic rings.
-
Ring A (Feruloyl): Contains a 3-methoxy-4-hydroxy substitution pattern (electron-donating).
-
Ring B (Coumaroyl): Contains only a 4-hydroxy substitution (less electron-rich than Ring A).
-
Linker (β-Diketone): Acts as a Michael acceptor. In solution, this moiety exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond and resonance conjugation across the heptadiene chain.
Physicochemical Profiling
The removal of the methoxy group alters the lipophilicity and pKa, influencing membrane permeability and hydrolytic stability.
| Property | Value | Implications for Drug Delivery |
| LogP | ~3.3 – 3.54 | High lipophilicity; requires lipid-based formulations (e.g., liposomes, micelles) for systemic delivery. |
| Solubility | < 0.1 mg/mL (Water) | Practically insoluble in water; soluble in acetone, ethanol, and DMSO. |
| pKa | ~8.0 (Phenolic OH) | Slightly lower pKa than Curcumin due to reduced electron donation, affecting ionization at physiological pH. |
| Stability | > Curcumin | The reduced electron density makes DMC less susceptible to oxidative degradation in phosphate buffers (pH 7.4). |
Spectroscopic Characterization (The "Fingerprint")
Accurate identification of DMC requires distinguishing it from the symmetric curcumin. The asymmetry induces distinct splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR)
-
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to prevent the loss of exchangeable phenolic protons and to ensure solubility.
-
Key Diagnostic Signals:
-
Asymmetry: Unlike curcumin, where aromatic protons appear as a single set of symmetric signals, DMC displays two distinct sets of aromatic signals.
-
Methine Proton (Enol): A sharp singlet around δ 6.06 ppm confirms the enol tautomer.
-
Methoxy Group: A single sharp singlet at δ 3.84 ppm (integrating to 3H) confirms the presence of one methoxy group (Curcumin would show 6H).
-
Table 2: Diagnostic ¹H NMR Shifts (500 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Assignment Logic |
| -OCH₃ | 3.84 | Singlet (3H) | Confirms mono-demethoxy status. |
| C1-H (Linker) | 6.06 | Singlet (1H) | Characteristic of the enol form (C-H between carbonyls). |
| Vinyl (Linker) | 6.70 – 7.60 | Doublets (J=16Hz) | Large coupling constant confirms trans (E) geometry. |
| Ring A (3,4-sub) | 7.15 (d), 7.32 (dd) | Multiplets | Feruloyl ring protons (similar to curcumin). |
| Ring B (4-sub) | 6.83 (d), 7.58 (d) | AA'BB' System | Coumaroyl ring protons (distinct AA'BB' pattern). |
Mass Spectrometry (MS)
-
Ionization: ESI (Electrospray Ionization) in negative or positive mode.
-
Parent Ion: [M-H]⁻ at m/z 337.1; [M+H]⁺ at m/z 339.1.
-
Fragmentation: Major fragments occur via cleavage of the β-diketone bridge, yielding ions characteristic of ferulic acid and p-coumaric acid derivatives.
Structure-Activity Relationships (SAR)
The "missing" methoxy group is not merely a structural artifact; it dictates the molecule's reactivity and binding profile.
The "Methoxy Paradox"
-
Antioxidant Activity: Curcumin > DMC. The methoxy group is an electron donor (EDG) that stabilizes the phenoxy radical. Fewer methoxy groups reduce ROS scavenging potential.
-
Stability: DMC > Curcumin.[3] The same electron density that aids antioxidant activity makes curcumin prone to rapid hydrolytic degradation and autoxidation. DMC's lower electron density confers greater stability in physiological media.
-
Cytotoxicity: Context-dependent. DMC often exhibits superior uptake and retention in cells due to its altered lipophilicity, showing higher potency in specific cancer lines (e.g., MCF-7, PC-3) compared to curcumin.
SAR Visualization
The following diagram illustrates how specific structural features of DMC translate to its biological properties.
Figure 1: Structure-Activity Relationship (SAR) map of this compound, highlighting how specific chemical moieties influence stability and biological interaction.[4][5]
Experimental Protocol: Isolation & Purification
Isolating high-purity DMC (>98%) from turmeric oleoresin is challenging due to the structural similarity of curcuminoids. The following protocol utilizes a polarity-based separation strategy validated in literature.
Protocol Design Logic
-
Extraction: Acetone or Ethanol is used for initial extraction due to high curcuminoid solubility.
-
Separation: Silica gel column chromatography is effective, but High-Speed Countercurrent Chromatography (HSCCC) is superior for scale-up as it avoids irreversible adsorption of the phenol groups onto silica.
-
Purification: Crystallization exploits the differential solubility of DMC vs. Curcumin in Chloroform:Methanol mixtures.
Step-by-Step Isolation Workflow
Materials:
-
Turmeric Rhizome Powder
-
Solvents: Hexane, Chloroform (CHCl₃), Methanol (MeOH), Ethanol.
-
Stationary Phase: Silica Gel 60 (70–230 mesh).[6]
Workflow:
-
Soxhlet Extraction: Extract 50g turmeric powder with 500mL Ethanol at 60°C for 6 hours. Concentrate in vacuo to yield crude oleoresin.
-
Column Packing: Slurry pack Silica Gel (200g) using CHCl₃.
-
Gradient Elution:
-
Elute with CHCl₃ (100%) → Collect Fraction A (Essential oils/non-polars).
-
Elute with CHCl₃:MeOH (98:2) → Collect Fraction B (Bisthis compound elutes first).
-
Elute with CHCl₃:MeOH (95:5) → Collect Fraction C (This compound elutes second).
-
Elute with CHCl₃:MeOH (90:10) → Collect Fraction D (Curcumin elutes last).
-
Note: Elution order may vary based on stationary phase acidity; always verify with TLC.
-
TLC Verification: Run fractions on Silica plates (Mobile Phase: CHCl₃:MeOH 95:5). DMC R_f value will be intermediate (~0.45) between Curcumin (~0.[5]35) and Bisthis compound (~0.60).
-
Crystallization: Dissolve Fraction C in hot Ethanol. Add CHCl₃ dropwise until cloudy. Cool to 4°C overnight to crystallize DMC.
Figure 2: Isolation workflow for this compound using gradient elution column chromatography.
References
-
PubChem. (n.d.).[2][9] this compound Compound Summary (CID 5469424).[2] National Library of Medicine. Retrieved from [Link]
-
Péret-Almeida, L., et al. (2005). Separation and determination of the physico-chemical characteristics of curcumin, this compound and bisthis compound. Food Research International.[7] (Contextualized from search results on separation protocols).
-
Sandur, S. K., et al. (2007). Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses.[10] Carcinogenesis. Retrieved from [Link]
-
Inoue, K., et al. (2008).[6] Purification of curcumin, this compound, and bisthis compound by high-speed countercurrent chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (2024).[11] Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C20H18O5 | CID 5469424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. nuft.edu.ua [nuft.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. updatepublishing.com [updatepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. Bisthis compound | C19H16O4 | CID 5315472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
Demethoxycurcumin: A Comprehensive Technical Guide for Researchers
Demethoxycurcumin (DMC), a principal curcuminoid naturally present in the rhizomes of Curcuma longa (turmeric), is a subject of escalating interest within the scientific community.[1][2] While often studied in the context of its more famous analogue, curcumin, DMC exhibits a unique and potent bioactivity profile, coupled with enhanced stability, making it a compelling molecule for drug discovery and development. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identifiers to its complex biological interactions and practical laboratory applications.
Core Chemical and Physical Properties
A precise understanding of a compound's chemical and physical properties is fundamental to its application in research. This compound is distinguished from curcumin by the absence of one methoxy group on its aromatic ring.[3] This seemingly minor structural modification has significant implications for its chemical behavior and biological activity.
| Property | Value | Source(s) |
| CAS Number | 22608-11-3 | |
| Molecular Weight | 338.35 g/mol | |
| Molecular Formula | C₂₀H₁₈O₅ | |
| Appearance | Orange to yellow powder | [4] |
| Melting Point | ~168 °C | [3] |
| Solubility | Soluble in DMSO (≥10 mg/mL); sparingly soluble in ethanol; poorly soluble in water. | [5][6] |
| Stability | More stable than curcumin at physiological pH; sensitive to light. | [5][6][7] |
Sourcing, Extraction, and Purification of this compound
This compound is primarily sourced from the rhizomes of Curcuma longa, where it co-exists with curcumin and bisthis compound.[1][8] The typical composition of curcuminoids in turmeric is approximately 60-70% curcumin, 20-27% this compound, and 10-15% bisthis compound.[1] The isolation of high-purity this compound from this complex mixture is a critical step for accurate in vitro and in vivo studies.
Experimental Protocol: Extraction and Chromatographic Purification
The following protocol outlines a general procedure for the extraction and purification of this compound from turmeric powder. The choice of solvents and chromatographic conditions are critical for achieving high purity.
1. Extraction:
-
Rationale: The use of an organic solvent like acetone or ethanol is effective for extracting the relatively nonpolar curcuminoids from the plant matrix. Acidification of the solvent can improve extraction efficiency.
-
Procedure:
-
Macerate dried and powdered turmeric rhizomes in 80% methanol or ethanol at room temperature for 4-6 hours.[9]
-
Perform continuous countercurrent extraction to maximize the yield.[9]
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 60°C to obtain a crude oleoresin.[9]
-
2. Column Chromatography:
-
Rationale: Silica gel column chromatography is a standard and effective method for separating compounds with different polarities. A gradient elution strategy allows for the sequential separation of bisthis compound, this compound, and curcumin.
-
Procedure:
-
Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane or a mixture of hexane and chloroform).
-
Dissolve the crude oleoresin in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, typically a mixture of chloroform and methanol.[10] A common gradient starts with a high ratio of chloroform to methanol (e.g., 98:2) and gradually increases the proportion of methanol.[10]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol (95:5) mobile phase. The approximate Rf values are 0.75 for curcumin, 0.55 for this compound, and 0.27 for bisthis compound.[10]
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to yield purified this compound.
-
The purity of the isolated compound should be confirmed by analytical methods such as HPLC, Mass Spectrometry, and NMR.[5][8]
-
Workflow for Extraction and Purification of this compound
Caption: Workflow for the extraction and purification of this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[4][11][12] Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.
One of the most well-characterized mechanisms of this compound's anti-inflammatory and anticancer activity is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
Inhibition of the NF-κB Signaling Pathway by this compound
In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitory protein, IκB. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those encoding inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and anti-apoptotic proteins.
This compound has been shown to inhibit this pathway at multiple points. It can suppress the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκB. This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of its target genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Comparative Analysis: this compound vs. Other Curcuminoids
While structurally similar, the three primary curcuminoids found in turmeric exhibit distinct physicochemical and biological properties. This compound and bisthis compound have been reported to possess greater chemical stability compared to curcumin.[5] Furthermore, some studies suggest that this compound and bisthis compound may have greater bioavailability.[13]
| Feature | Curcumin | This compound | Bisthis compound |
| CAS Number | 458-37-7 | 22608-11-3 | 33171-05-0 |
| Molecular Weight | 368.38 g/mol | 338.35 g/mol | 308.33 g/mol |
| Methoxy Groups | 2 | 1 | 0 |
| Relative Abundance | ~60-70% | ~20-27% | ~10-15% |
| Stability at pH > 7 | Less stable | More stable | Most stable |
| Anti-inflammatory Activity | Potent | Potent | Variable |
| Anticancer Activity | Potent | Potent | Potent, particularly against invasion |
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity and activity of this compound in a laboratory setting.
-
Storage: this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light.[8] For long-term storage, refrigeration or freezing is recommended.[8] Stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C and are generally stable for up to two weeks.[8]
-
Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of the powder and contact with skin and eyes.[14]
-
Safety: this compound is generally considered to have low toxicity.[6] However, as with any chemical, a thorough review of the Safety Data Sheet (SDS) is recommended before use.[14][15]
Conclusion
This compound is a promising natural product with a distinct chemical profile and a broad spectrum of biological activities. Its enhanced stability compared to curcumin makes it a particularly attractive candidate for further investigation in drug development. A thorough understanding of its chemical properties, proper handling, and mechanisms of action is essential for researchers aiming to unlock its full therapeutic potential. The protocols and data presented in this guide provide a solid foundation for the scientific exploration of this valuable curcuminoid.
References
-
This compound - CAS 22608-11-3 - Biopurify. (n.d.). Retrieved from [Link]
-
This compound: A naturally occurring curcumin analogue for treating non‐cancerous diseases - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica - MDPI. (2024, January 8). Retrieved from [Link]
-
This compound | C20H18O5 | CID 5469424 - PubChem. (n.d.). Retrieved from [Link]
-
Bisthis compound - Wikipedia. (n.d.). Retrieved from [Link]
-
This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - NIH. (2018). Retrieved from [Link]
- Method for preparing curcumin, this compound and bisthis compound - Google Patents. (n.d.).
-
Turmeric - Wikipedia. (n.d.). Retrieved from [Link]
-
Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC - PubMed Central. (2017, June 19). Retrieved from [Link]
- Sandur, S. K., Pandey, M. K., Sung, B., Ahn, K. S., Murakami, A., Sethi, G., & Aggarwal, B. B. (2007). Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. Carcinogenesis, 28(8), 1765–1773.
-
One Pot Synthesis of the C-3 Complex (Curcumin, this compound, and Bis-Demethoxycurcumin): Their Joint and Independent Biological Actions - PMC - PubMed Central. (2025, October 1). Retrieved from [Link]
-
This compound, a Natural Derivative of Curcumin Abrogates Rotenone-induced Dopamine Depletion and Motor Deficits by Its Antioxidative and Anti-inflammatory Properties in Parkinsonian Rats - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Purification of curcumin, this compound, and bisthis compound by high-speed countercurrent chromatography - PubMed. (2008, October 22). Retrieved from [Link]
-
Definition of curcumin/demethoxycurcumin/bisthis compound-containing supplement - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved from [Link]
-
This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Translational Cancer Research. (2022, May 31). Retrieved from [Link]
-
This compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis of Randomized Cross-Over Trials in Healthy Humans and an In Vitro Mechanistic Exploration - MDPI. (2023, November 29). Retrieved from [Link]
-
Purification of Curcumin, this compound, and Bisthis compound by High-Speed Countercurrent Chromatography | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
This compound Inhibits Energy Metabolic and Oncogenic Signaling Pathways through AMPK Activation in Triple-Negative Breast Cancer Cells | Journal of Agricultural and Food Chemistry - ACS Publications. (2013, June 6). Retrieved from [Link]
-
Various Extraction Techniques of Curcumin A Comprehensive Review | ACS Omega. (2023, September 15). Retrieved from [Link]
-
Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography - Update Publishing House. (n.d.). Retrieved from [Link]
-
Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. - Semantic Scholar. (2008). Retrieved from [Link]
-
Bis-demethoxy curcumin analog nanoparticles: synthesis, characterization, and anticancer activity in vitro - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Turmeric - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H18O5 | CID 5469424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 22608-11-3 | this compound [phytopurify.com]
- 9. CN101585757B - Method for preparing curcumin, this compound and bisthis compound - Google Patents [patents.google.com]
- 10. updatepublishing.com [updatepublishing.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. extrasynthese.com [extrasynthese.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Beyond Curcumin: The Demethoxycurcumin (DMC) Advantage in Stability and Metastasis Control
Topic: Biological activities of demethoxycurcumin vs curcumin Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
While Curcumin (CUR) remains the "gold standard" polyphenol in academic literature, its clinical translation is severely hampered by rapid autoxidation and poor bioavailability. This compound (DMC), a naturally occurring analogue lacking one methoxy group, has emerged not merely as a minor constituent, but as a distinct pharmacophore with superior chemical stability and enhanced efficacy in specific oncological and metabolic pathways.
This technical guide dissects the biological divergence between CUR and DMC. We challenge the "Curcumin-first" dogma by presenting evidence where DMC outperforms its parent compound—specifically in chemical stability at physiological pH , bioavailability , and anti-metastatic activity in triple-negative breast cancer models.
Part 1: Chemical Biology & Pharmacokinetics
The Stability-Bioactivity Paradox
The primary failure mode of Curcumin in vitro and in vivo is its instability at physiological pH (7.4). The presence of two methoxy groups on the phenyl rings facilitates rapid autoxidation, leading to the formation of bicyclopentadione—a metabolite with significantly altered biological activity.
Structure-Activity Relationship (SAR):
-
Curcumin (CUR): Two methoxy groups (
). High electron density facilitates ROS scavenging but accelerates hydrolytic degradation. -
This compound (DMC): One methoxy group. The asymmetry confers greater resistance to autoxidation while retaining the diketo moiety essential for Michael acceptor activity.
Comparative Pharmacokinetic Data
DMC exhibits superior pharmacokinetic profiles in human and animal models, primarily due to reduced first-pass metabolism and enhanced stability in the gastrointestinal tract.
Table 1: Comparative Pharmacokinetic & Stability Profile
| Parameter | Curcumin (CUR) | This compound (DMC) | Biological Implication |
| Stability (pH 7.4) | DMC persists longer in systemic circulation to reach target tissues. | ||
| Bioavailability (Human) | Baseline (1.0x) | 2.32x higher | DMC achieves therapeutic plasma concentrations at lower doses. |
| Metabolic Fate | Rapid glucuronidation | Slower conjugation | DMC has a longer residence time as a free, active aglycone. |
| Cellular Uptake | Moderate | High | Lipophilicity differences favor DMC accumulation in lipid-rich membranes. |
Part 2: Divergent Mechanisms of Action
DMC is not a "weaker" curcumin; it is a different inhibitor. While CUR is superior in ROS-mediated NF-
The NF- B vs. Metastasis Split
-
ROS & Inflammation (CUR Dominant): The methoxy groups of CUR are critical for ROS scavenging and rapid NF-
B suppression. CUR inhibits TNF- -induced NF- B activation more potently than DMC.[1] -
Invasion & Metastasis (DMC Dominant): DMC shows superior efficacy in downregulating MMP-9 (Matrix Metalloproteinase-9) and uPA (Urokinase Plasminogen Activator) in highly invasive cell lines (e.g., MDA-MB-231). This is likely due to DMC's stability allowing prolonged downregulation of the AP-1 transcription factor complex, which regulates MMP expression.
Visualization: Signaling Pathway Divergence
The following diagram illustrates the mechanistic bifurcation where CUR acts via acute ROS modulation, while DMC acts via sustained suppression of invasion markers.
Figure 1: Mechanistic divergence. CUR dominates acute inflammatory suppression via ROS/NF-
Part 3: Experimental Protocols
To validate these differences in your own lab, generic assays will fail. You must use protocols that account for the differential stability of the compounds.
Protocol A: Differential Stability Assay (HPLC-Based)
Objective: To quantify the degradation rate of CUR vs. DMC in physiological media, validating the "stability advantage."
-
Preparation:
-
Prepare 10 mM stock solutions of CUR and DMC in DMSO.
-
Prepare Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.
-
-
Incubation:
-
Spike PBS with stock solution to a final concentration of 10
M (keep DMSO < 0.1%). -
Incubate in a dark water bath at 37°C.
-
-
Sampling:
-
Extract aliquots at
minutes. -
Critical Step: Immediately quench the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. This lowers pH and stops degradation.
-
-
Analysis:
-
Validation:
-
Plot
vs. Time. -
Calculate degradation rate constant (
) and half-life ( ). -
Expected Result: CUR
min; DMC min.
-
Protocol B: Matrigel Invasion Assay (Metastasis Focus)
Objective: To demonstrate DMC's superior anti-metastatic potency in MDA-MB-231 cells.
-
Cell Seeding:
-
Use Boyden chambers (8
m pore size) coated with Matrigel. -
Seed
MDA-MB-231 cells in serum-free media in the upper chamber.
-
-
Treatment:
-
Treat cells with Vehicle, CUR (10
M), and DMC (10 M). -
Chemoattractant: Add 10% FBS-supplemented media to the lower chamber.
-
-
Incubation:
-
Incubate for 24 hours at 37°C. (Note: CUR will degrade significantly during this window; DMC will remain active).
-
-
Quantification:
-
Wipe non-invading cells from the top surface.
-
Fix and stain invading cells (Crystal Violet or DAPI).
-
Image 5 random fields per well.
-
-
Data Output:
-
Calculate % Inhibition relative to control.
-
Expected Result: DMC treatment should result in significantly fewer invading cells compared to CUR due to sustained MMP-9 suppression.
-
Part 4: Strategic Implications for Drug Development
For drug development professionals, DMC represents a "de-risked" curcuminoid scaffold.
-
Formulation: DMC requires less aggressive encapsulation technologies (e.g., liposomes) than CUR because it is inherently more stable.
-
Indication Selection:
-
Choose CUR for acute inflammatory conditions (e.g., cytokine storm) where rapid ROS scavenging is needed.
-
Choose DMC for chronic conditions requiring long-term exposure, such as prevention of metastasis or metabolic syndrome (adipogenesis inhibition).
-
-
Regulatory: DMC is a distinct chemical entity (NCE potential) if isolated, or a critical marker for standardization if using turmeric extracts.
References
-
Comparison of Curcumin Bioavailability
- Title: this compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis of Randomized Cross-Over Trials in Healthy Humans.
- Source: MDPI (Nutrients), 2023.
-
Link:[Link]
-
Chemical Stability Analysis
-
Anti-Metast
-
NF-kB and Adipogenesis
-
Compar
Sources
- 1. Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and pharmacokinetic studies of curcumin, this compound and bisthis compound in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electrochemsci.org [electrochemsci.org]
- 4. This compound suppresses migration and invasion of MDA-MB-231 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The differential susceptibilities of MCF-7 and MDA-MB-231 cells to the cytotoxic effects of curcumin are associated with the PI3K/Akt-SKP2-Cip/Kips pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Antioxidant Properties of Demethoxycurcumin (DMC)
Executive Summary
Demethoxycurcumin (DMC) , a major curcuminoid found in Curcuma longa (turmeric), acts as a potent antioxidant with a distinct pharmacological profile compared to its parent compound, curcumin (CUR).[1] While CUR is often cited as the most potent free radical scavenger in cell-free systems, DMC exhibits superior chemical stability at physiological pH and enhanced bioavailability. This guide analyzes the mechanistic basis of DMC’s antioxidant activity, detailing its dual mode of action: direct reactive oxygen species (ROS) scavenging and transcriptional activation of the Nrf2/Keap1 pathway. We provide validated protocols for assessing these properties and quantitative data to support drug development decisions.
Chemical Basis of Activity: Structure-Activity Relationship (SAR)
The antioxidant efficacy of curcuminoids is governed by the presence of phenolic methoxy groups and the central
-
Curcumin (CUR): Two methoxy groups (
to hydroxyls). Highest electron-donating capacity; highest direct scavenging rate. -
This compound (DMC): One methoxy group.[1] Asymmetric structure. Intermediate scavenging activity but significantly higher stability in aqueous buffers.
-
Bisthis compound (BDMC): No methoxy groups. Lowest scavenging activity; highest stability.[2]
Key Insight: The removal of the methoxy group in DMC reduces steric hindrance and alters the pKa of the phenolic hydroxyls. While this slightly lowers the rate of hydrogen atom transfer (HAT) to radicals like DPPH, it prevents the rapid autoxidative degradation that limits Curcumin's clinical utility [1, 2].
Mechanistic Pathways: The Nrf2/Keap1 Axis
DMC functions as a "prodrug-like" antioxidant by activating the cellular defense machinery. Unlike direct scavengers that are consumed in the reaction, DMC catalytically upregulates endogenous enzymes (HO-1, NQO1, SOD) via the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
Mechanism of Action[3]
-
Keap1 Modification: Under basal conditions, Nrf2 is sequestered by Keap1 in the cytoplasm and targeted for ubiquitination. DMC, possessing an
-unsaturated ketone (Michael acceptor), alkylates specific cysteine residues (Cys151) on Keap1. -
Nrf2 Translocation: This modification induces a conformational change in Keap1, preventing Nrf2 ubiquitination. Nrf2 accumulates and translocates to the nucleus.
-
Gene Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes [3, 4].[3][4]
Pathway Visualization
Figure 1: Mechanism of Nrf2 activation by this compound via Keap1 alkylation.
Quantitative Performance Data
The following data summarizes the comparative antioxidant potency and stability of curcuminoids. DMC offers a balanced profile of activity and stability.
| Parameter | Curcumin (CUR) | This compound (DMC) | Bisthis compound (BDMC) |
| DPPH IC50 (Cell-free) | 3.2 – 10.0 µg/mL | 12.5 – 15.0 µg/mL | 17.9 – 25.0 µg/mL |
| Relative Scavenging Potency | 1.0 (Reference) | ~0.5 – 0.7x | ~0.2x |
| Chemical Stability (pH 7.4) | Low ( | Moderate ( | High |
| Bioavailability (Human) | Low | High (2.3x vs CUR) | High (2.6x vs CUR) |
| Nrf2 Activation Potency | High | High | Moderate |
Data aggregated from comparative studies [1, 5, 6].
Experimental Protocols
These protocols are designed to validate DMC’s antioxidant properties in both cell-free and cellular systems.
Protocol A: DPPH Radical Scavenging Assay (Cell-Free)
Objective: Determine the IC50 of DMC for direct radical scavenging. Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol (HPLC grade), DMC standard (>98% purity).
-
Preparation: Dissolve DPPH in methanol to a concentration of 0.1 mM (protect from light).
-
Dilution: Prepare serial dilutions of DMC in methanol (Range: 1 – 100 µg/mL).
-
Reaction: Mix 100 µL of DMC solution with 100 µL of DPPH solution in a 96-well plate.
-
Control: 100 µL Methanol + 100 µL DPPH.
-
Blank: 200 µL Methanol.
-
-
Incubation: Incubate in the dark at room temperature (
) for 30 minutes. -
Measurement: Read absorbance (
) at 517 nm using a microplate reader. -
Calculation:
Plot % Inhibition vs. Concentration to derive IC50.[5]
Protocol B: Cellular ROS Detection (DCFH-DA Assay)
Objective: Measure intracellular ROS scavenging in oxidative stress models (e.g., Rotenone or
-
Seeding: Seed cells (
cells/well) in black 96-well plates; incubate for 24h. -
Pre-treatment: Treat cells with DMC (5 – 20 µM) for 2 hours. Include Vehicle control.
-
Induction: Add oxidative stressor (e.g., 100 µM
) for 1 hour. -
Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium.
-
Incubation: Incubate for 30 minutes at
in the dark. -
Detection: Wash cells
with PBS. Measure fluorescence at Ex/Em: 485/535 nm.
Experimental Workflow Diagram
Figure 2: Workflow for validating antioxidant efficacy in cell-free vs. cellular models.
Therapeutic Implications
While Curcumin is the gold standard for in vitro potency, This compound represents a more viable candidate for certain therapeutic applications due to its pharmacokinetic advantages.
-
Neuroprotection: DMC effectively crosses the blood-brain barrier and protects dopaminergic neurons from mitochondrial toxins (e.g., Rotenone) more effectively than BDMC, likely due to the retention of the methoxy group which aids in lipophilicity while maintaining stability [7].
-
Bioavailability: Clinical meta-analyses indicate DMC is ~2.3 times more bioavailable than Curcumin. This suggests that for systemic antioxidant therapy, lower nominal doses of DMC may achieve higher plasma concentrations than Curcumin [6].
-
Synergy: DMC stabilizes Curcumin in formulation. Pure Curcumin degrades rapidly; however, natural mixtures (Curcuminoids) show enhanced stability, attributed to the stabilizing effect of DMC and BDMC [1].[2]
References
-
Chemical Stability & SAR: Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives. (2006).[6][7] Food Chemistry.
-
Stability Analysis: Study on stability of curcumin, this compound and bisthis compound. (2012). China Journal of Chinese Materia Medica.
-
Nrf2 Mechanism: Curcumin Supports Antioxidant Status through the Nrf2 Pathway.[3][4] (2021). CASI. 8[9]
-
Keap1 Interaction: Keap1-Nrf2/ARE signaling pathway: curcumin promotes Nrf2 nuclear translocation. (2020).[5] ResearchGate. 10
-
IC50 Data: Characterization, Antioxidant and Cytotoxic Evaluation of this compound... (2024).[6][11] MDPI. 12[9]
-
Bioavailability: this compound and Bisthis compound Are More Bioavailable than Curcumin.[13] (2023).[13] MDPI. 13[9]
-
Neuroprotection: Neuroprotective effect of this compound... on rotenone induced neurotoxicity. (2017).[1][2][5][14] BMC Complementary Medicine. 1
Sources
- 1. Neuroprotective effect of this compound, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 5. scitepress.org [scitepress.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Demethoxycurcumin (DMC): The Stable, Bioavailable Alternative to Curcumin in Therapeutic Development
Executive Summary: The "Goldilocks" Curcuminoid
While Curcumin (CUR) remains the most studied polyphenol from Curcuma longa, its clinical translation is severely hampered by rapid hydrolytic degradation and poor bioavailability.[1] Demethoxycurcumin (DMC) , a naturally occurring analogue (curcuminoid II), presents a superior therapeutic profile. Lacking one methoxy group at the ortho position, DMC exhibits significantly enhanced chemical stability in physiological fluids compared to CUR, while retaining—and often exceeding—potency in anti-metastatic and apoptotic pathways.
This guide analyzes DMC as a distinct therapeutic entity, detailing its Structure-Activity Relationship (SAR), superior pharmacokinetic profile, and specific isolation protocols for research validation.
Chemical Profile & Stability: The Structural Advantage
The "Curcuminoid Triad" consists of Curcumin (CUR), this compound (DMC), and Bisthis compound (BDMC).[2] The structural differentiator is the presence of methoxy groups on the phenyl rings.
Structure-Activity Relationship (SAR)
-
Curcumin: Two methoxy groups.[3] Highly unstable at physiological pH (7.4).
-
DMC: One methoxy group. This asymmetry alters the electron density of the heptadiene-3,5-dione linker, making it less susceptible to nucleophilic attack and hydrolytic degradation than CUR.
-
BDMC: Zero methoxy groups.[1] Most stable, but often exhibits lower binding affinity for key targets like NF-κB compared to DMC.
DMC represents the optimal balance: it possesses sufficient stability to circulate effectively while retaining the necessary pharmacophore for high-affinity target binding.
Stability Data Comparison
The following table summarizes the degradation kinetics of curcuminoids in phosphate buffer (pH 7.4), a critical proxy for systemic circulation stability.
| Compound | Substitution Pattern | Stability (pH 7.[2]4) | Half-Life ( | Bioavailability Factor |
| Curcumin (CUR) | Di-methoxy | Low | ~10–20 min | 1.0 (Baseline) |
| This compound (DMC) | Mono-methoxy | Moderate-High | > 200 min | ~2.32x vs CUR |
| Bisthis compound (BDMC) | Non-methoxy | High | > 300 min | ~2.57x vs CUR |
Data synthesized from comparative degradation studies and meta-analyses of randomized trials.
Pharmacodynamics: Mechanisms of Action
DMC is not merely a "weaker" curcumin; it has distinct mechanistic strengths, particularly in oncology (metastasis inhibition) and oxidative stress modulation.
Anti-Metastatic Pathway (MMP-9 & NF-κB)
DMC is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9) , an enzyme critical for Extracellular Matrix (ECM) degradation during tumor invasion.
-
Mechanism: DMC blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65) .
-
Result: Downregulation of MMP-9 and uPA (urokinase-type plasminogen activator) gene expression.[4]
-
Specificity: In human glioma (U87 MG) and head/neck carcinoma (FaDu) lines, DMC shows superior suppression of invasion compared to CUR at equimolar concentrations.
Apoptosis via ROS and MnSOD
Unlike CUR, which acts primarily as an antioxidant, DMC can induce a "metabolic crisis" in cancer cells.
-
Target: DMC binds to the active site of Mitochondrial Superoxide Dismutase (MnSOD) (interacting with Tyr34 and Trp161).[5]
-
Effect: Inhibition of MnSOD leads to an accumulation of Superoxide Anions (
). -
Cascade: Elevated ROS triggers the intrinsic apoptotic pathway (Caspase-9 activation).
Signaling Pathway Visualization
The following diagram illustrates the dual-action mechanism of DMC in a cancer cell model.
Figure 1: DMC Mechanism of Action. Blue node indicates the therapeutic agent; Red nodes indicate inhibition targets; Green nodes indicate activation pathways.
Technical Workflow: Isolation & Purification Protocol
For researchers requiring high-purity DMC (>98%) for biological assays, commercial "Curcumin" (often a mixture of all three curcuminoids) is insufficient. The following protocol isolates DMC from Curcuma longa rhizomes.
Reagents & Equipment
-
Source: Dried Curcuma longa rhizome powder.[6]
-
Solvents: Ethanol (95%), Chloroform (CHCl
), Methanol (MeOH), Petroleum Ether. -
Stationary Phase: Silica gel 60 (70–230 mesh).[7]
-
Apparatus: Soxhlet extractor, Rotary evaporator, Glass chromatography column (3.5 cm x 30 cm).
Step-by-Step Isolation Protocol
-
Extraction:
-
Extract 25g of turmeric powder with 150 mL Ethanol using a Soxhlet apparatus for 3 hours.
-
Evaporate solvent in vacuo at 40°C to obtain the crude oleoresin.
-
-
Column Chromatography (The Critical Separation):
-
Pack the column with Silica gel 60 using Chloroform as the slurry solvent.
-
Load: Dissolve crude extract in minimal CHCl
and load onto the column. -
Elution Gradient:
-
Note: Monitor fractions via TLC (Thin Layer Chromatography).[7] DMC typically appears as the middle spot between BDMC (top) and CUR (bottom).[2]
-
-
Crystallization:
-
Pool DMC-rich fractions.
-
Dissolve in Methanol:Chloroform (5:2 ratio) with gentle heating.
-
Precipitate by adding Petroleum Ether dropwise.
-
Store at 5°C overnight to crystallize.
-
Isolation Workflow Diagram
Figure 2: Isolation workflow for high-purity this compound.
Experimental Validation: Recommended Assays
To validate DMC activity in your lab, prioritize these two assays which highlight its specific advantages over Curcumin.
Invasion Assay (Transwell)
-
Purpose: Quantify anti-metastatic potential (MMP-9 inhibition).
-
Cell Line: MDA-MB-231 (Breast) or U87 MG (Glioblastoma).
-
Protocol:
-
Coat upper chamber of Transwell with Matrigel.
-
Seed cells (
) in serum-free media containing DMC (0, 5, 10, 20 µM). -
Add 10% FBS media to the lower chamber as chemoattractant.
-
Incubate 24h. Stain invaded cells with Crystal Violet.
-
Expected Result: DMC should show dose-dependent inhibition of invasion with an IC50 comparable to or lower than CUR, but with higher reproducibility due to stability.
-
ROS Generation Assay
-
Purpose: Confirm MnSOD inhibition mechanism.
-
Reagent: DCFDA (2',7'-dichlorofluorescin diacetate).
-
Protocol:
-
Treat cells with DMC (10-50 µM) for 24h.
-
Incubate with 10 µM DCFDA for 30 min.
-
Analyze via Flow Cytometry (FITC channel).
-
Differentiation: DMC typically induces a sharper spike in intracellular ROS compared to BDMC.
-
References
-
Stability & Bioavailability
-
Mechanisms of Action (Oncology)
-
MMP-9 & NF-κB Pathway:[4] "Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF-κB, uPA activator and MMP9."[4] NIH/PubMed. Link
-
Apoptosis & MnSOD Targeting: "this compound mediated targeting of MnSOD leading to activation of apoptotic pathway." PubMed. Link
-
Head & Neck Cancer (FaDu):[9][10][11] "this compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma."[11] Translational Cancer Research. Link
-
-
Isolation Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative absorption of curcumin formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF–κB, uPA activator and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediated targeting of MnSOD leading to activation of apoptotic pathway and inhibition of Akt/NF-κB survival signalling in human glioma U87 MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary In Vivo Studies of Demethoxycurcumin (DMC)
Executive Summary
Demethoxycurcumin (DMC), a naturally occurring curcuminoid (Curcumin II), has emerged as a superior pharmacological candidate to Curcumin (Curcumin I) due to its enhanced chemical stability in physiological pH and improved metabolic profile. While Curcumin suffers from rapid hydrolytic degradation and poor bioavailability, DMC exhibits a slower rate of metabolism and greater efficacy in specific cytostatic and neuroprotective pathways.
This guide provides a rigorous technical framework for conducting preliminary in vivo studies of DMC. It moves beyond basic descriptions to establish causal links between physicochemical properties and experimental outcomes, offering self-validating protocols for pharmacokinetics (PK), toxicology, and xenograft efficacy models.
Part 1: Physicochemical Profile & Formulation Strategy
Before initiating in vivo work, the solubility barrier must be addressed. Pure DMC is lipophilic (logP ~3.0) and practically insoluble in water. Administering unformulated suspensions leads to erratic absorption and invalid PK data.
Solubilization & Vehicle Selection
For preliminary intraperitoneal (i.p.) or oral gavage (p.o.) studies, the following vehicle systems are validated to ensure consistent dosing:
| Vehicle System | Composition | Application | Stability Window |
| Standard Co-solvent | 10% DMSO + 40% PEG-400 + 50% Saline | Acute IP/IV dosing | < 4 hours (Prepare fresh) |
| Lipid Suspension | Corn Oil or Arachis Oil | Oral Gavage (p.o.) | High (Days at 4°C) |
| Nanocarrier | Chitosan-coated Nanoparticles | High-efficacy Xenograft | High (Weeks at 4°C) |
Critical Control: Always verify the concentration of the final dosing solution using HPLC prior to administration. DMC is photosensitive; all formulations must be prepared and stored in amber glass.
Part 2: Pharmacokinetics (PK) & Metabolism
The primary advantage of DMC over Curcumin is its metabolic stability. In rat models, DMC resists the rapid reduction to tetrahydro-curcuminoids that renders Curcumin inactive in certain contexts.
Comparative Pharmacokinetic Parameters (Rat Model)
Data synthesized from comparative oral bioavailability studies (20-50 mg/kg p.o.).
| Parameter | Curcumin (CUR) | This compound (DMC) | Fold Improvement |
| Bioavailability (F) | < 1% | ~2.3% | 2.32x |
| Tmax | 0.5 - 0.8 h | 0.8 - 1.0 h | Slower absorption |
| Cmax | ~10-15 ng/mL | ~30-45 ng/mL | ~3x Higher |
| Half-life (t1/2) | ~20-30 min | ~45-60 min | Enhanced Stability |
| Major Metabolite | Curcumin-Glucuronide | DMC-Glucuronide / DMC-Sulfate | Similar Phase II path |
Visualization: ADME Workflow
The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) pathway of DMC, highlighting the "Stability Gate" where it outperforms Curcumin.
Caption: ADME pathway of DMC. The "Stability Gate" in the intestine represents DMC's resistance to hydrolytic degradation at neutral pH compared to Curcumin.
Part 3: Toxicology & Safety Profiling
Before efficacy studies, a therapeutic window must be defined. DMC exhibits a "practically non-toxic" profile in rodent models.[1]
-
Acute Toxicity (LD50): >5,000 mg/kg (Rat, p.o.).[1] No mortality observed.[1][2]
-
Sub-Acute Toxicity (28-day): No significant changes in hematology or organ weight at doses up to 500 mg/kg/day.[2]
-
Cellular Toxicity: DMC is more cytotoxic to cancer cells (e.g., HeLa, FaDu) than normal cells, but less cytotoxic to normal fibroblasts than Curcumin, suggesting a favorable selectivity index.
Part 4: Efficacy in Disease Models
Oncology: Cervical Cancer Xenograft (HeLa)
DMC has demonstrated significant tumor growth suppression in nude mice bearing HeLa xenografts.[3][4]
-
Mechanism: Downregulation of NF-κB, inhibition of MMP-2/9 (metastasis), and induction of apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation).
Neuroprotection: Ischemic & Toxicity Models
DMC protects against oxidative stress in models of lead-induced neurotoxicity and cerebral ischemia.
-
Mechanism: Scavenging of ROS, preservation of mitochondrial membrane potential, and upregulation of antioxidant enzymes (SOD, Glutathione).
Visualization: Molecular Mechanism of Action
This diagram details the intracellular signaling cascade triggered by DMC in a tumor cell.
Caption: DMC signaling pathway. Key actions include blocking NF-κB translocation and modulating the Mitochondrial apoptotic pathway.
Part 5: Detailed Experimental Protocols
Protocol A: Pharmacokinetic Study (Rat)
Objective: Determine plasma stability and bioavailability.
-
Animals: Male Sprague-Dawley rats (200–250 g), fasted 12h prior to dosing.
-
Formulation:
-
Vehicle: PEG-400 (40%) + Saline (60%).
-
Concentration: 5 mg/mL (Dose: 20 mg/kg).
-
-
Administration: Oral gavage (p.o.) using an 18G feeding needle.
-
Sampling:
-
Collect 0.3 mL blood via tail vein at 0, 15, 30, 60, 120, 240, and 480 min.
-
Centrifuge at 3000g for 10 min to separate plasma. Store at -80°C.
-
-
Analysis (LC-MS/MS):
-
Extract plasma with ethyl acetate.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Validation: Use Curcumin as an internal standard (IS) if analyzing pure DMC, or Resveratrol as IS if analyzing curcuminoid mixtures.
-
Protocol B: Tumor Xenograft Efficacy (HeLa Model)
Objective: Assess anti-tumor efficacy in a cervical cancer model.
-
Cell Preparation:
-
Harvest HeLa cells in log-phase growth.
-
Resuspend
cells in 100 µL PBS/Matrigel (1:1 ratio).
-
-
Inoculation:
-
Inject subcutaneously (s.c.)[3] into the right flank of BALB/c nude mice (6 weeks old).
-
-
Treatment Initiation:
-
Begin treatment when tumor volume reaches ~100 mm³.
-
Group 1 (Control): Vehicle (IP, q2d).
-
Group 2 (Low Dose): DMC 30 mg/kg (IP, q2d).
-
Group 3 (High Dose): DMC 50 mg/kg (IP, q2d).
-
-
Monitoring:
-
Measure tumor dimensions (Length
Width) every 2 days using digital calipers. -
Calculation:
.[3]
-
-
Endpoint:
-
Sacrifice at Day 28 or when control tumors reach 1500 mm³.
-
Harvest tumors for Western Blot (NF-κB, Caspase-3) and IHC.
-
References
-
BenchChem. (2025). Dimethoxycurcumin Demonstrates Reproducible In Vivo Anti-Tumor Efficacy Across Multiple Cancer Models.Link
-
Lin, C. C., et al. (2020). This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells.[3][4] In Vivo, 34(5), 2469–2474. Link
-
Lee, G. J., et al. (2022). This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma. Translational Cancer Research. Link
-
Hatamie, S., et al. (2017). Neuroprotective effect of this compound, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells. Journal of Pharmacopuncture. Link
-
Peyrin-Biroulet, L., et al. (2023). This compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis. MDPI Nutrients. Link
-
RJPBCS. (2020).[1][2] Acute Toxicity Evaluation of Temulawak (Curcuma xanthorrhiza Roxb) Hepatoprotective Supplement.[1] (LD50 Data). Link
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Assessment of Safety Profile of Activated Curcumin C3 Complex (AC3®), Enriched Extract of Bisthis compound from the Rhizomes of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethoxycurcumin: A Pharmacological and Toxicological Assessment for Therapeutic Development
Executive Summary
Demethoxycurcumin (DMC), a major curcuminoid derived from Curcuma longa, presents a distinct pharmacological profile often overshadowed by its parent compound, curcumin (CUR). While sharing the general safety of the curcuminoid class, DMC exhibits superior chemical stability at physiological pH and a unique toxicity profile regarding hepatic enzyme inhibition. This guide analyzes DMC’s safety, focusing on its differential cytotoxicity, metabolic stability, and critical drug-drug interaction (DDI) liabilities, specifically its potent inhibition of CYP2C9.
Chemical Basis & Stability: The Methoxy-Bridge Advantage
The structural distinction of DMC lies in the absence of one methoxy group on the benzenoid ring compared to curcumin. This minor alteration significantly impacts its chemical stability, creating a "Goldilocks" effect—more stable than curcumin, yet often more biologically potent than bisthis compound (BDMC).
Physiological Stability
Curcumin is notorious for rapid autoxidation and degradation at physiological pH (7.4), often degrading into bicyclopentadione within 30 minutes. DMC, however, exhibits enhanced resistance to autoxidation.
-
Mechanism: The methoxy group in curcumin destabilizes the keto-enol tautomerism, facilitating degradation. DMC’s asymmetric structure stabilizes this equilibrium.
-
Implication: Higher systemic exposure potential compared to curcumin, necessitating stricter toxicity monitoring for systemic therapies.
Visualization: Stability & Degradation Logic
The following diagram illustrates the comparative degradation pathways and the stability advantage of DMC.
Figure 1: Comparative stability pathways of Curcumin vs. DMC at physiological pH.
Toxicological Profile
Acute and Sub-Chronic Toxicity
DMC falls under the Generally Recognized As Safe (GRAS) umbrella when consumed as a matrix (turmeric extract), but isolated high-dose administration requires specific data.
| Parameter | Outcome | Species/Model | Significance |
| Oral LD50 | > 5,000 mg/kg | Rat (SD) | Practically non-toxic in acute oral dosage. |
| Dermal LD50 | > 2,000 mg/kg | Rabbit | Minimally irritating; safe for topical formulations. |
| Developmental | Toxicity observed | Zebrafish Embryo | Critical Signal: Reduced survival rates at high concentrations (nanomolar range) compared to controls. |
| Genotoxicity | Negative | Ames Test | Non-mutagenic in standard bacterial reverse mutation assays. |
Differential Cytotoxicity (Selectivity Index)
DMC exhibits a favorable Selectivity Index (SI), showing high potency against neoplastic cells while sparing normal fibroblasts.
-
Cancer Cells (High Toxicity): DMC induces apoptosis in glioma (U87MG), breast (MCF-7), and colorectal (SW-620) lines. In colorectal lines, DMC often outperforms curcumin due to prolonged stability in the culture medium.
-
Normal Cells (Low Toxicity): In human fibroblast models (SVG p12), DMC shows significantly higher IC50 values compared to cancer lines, indicating a safety window for therapeutic dosing.
Drug-Drug Interaction (DDI) Liability: The CYP2C9 Risk[2]
This is the most critical section for drug development professionals. Unlike curcumin, which is a broad-spectrum, weak inhibitor, DMC is a potent, selective inhibitor of CYP2C9 .
The Mechanism
CYP2C9 metabolizes approximately 15% of clinical drugs, including narrow therapeutic index agents like warfarin and phenytoin.
-
DMC IC50 for CYP2C9: ~8.8 µM (Considered potent for a dietary compound).[1]
-
Curcumin IC50 for CYP2C9: >50 µM (Weak inhibition).[1]
Risk Assessment: Co-administration of high-purity DMC supplements with CYP2C9 substrates could lead to elevated plasma concentrations of the substrate, increasing the risk of adverse events (e.g., bleeding events with warfarin).
Visualization: DDI Interaction Network
Figure 2: Drug-Drug Interaction liability focusing on DMC-specific inhibition of CYP2C9.
Experimental Protocols for Safety Validation
To validate the safety profile of a DMC-based lead candidate, the following protocols are recommended. These move beyond standard assays to address specific DMC characteristics.
Protocol A: Differential CYP Inhibition Screen (Fluorescence-Based)
Objective: To quantify the specific inhibition of CYP2C9 by DMC compared to Curcumin.
-
System Preparation: Use recombinant human CYP2C9 baculosomes.
-
Substrate: 7-Methoxy-4-trifluoromethylcoumarin (MFC) – metabolized to the fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).
-
Dosing: Prepare DMC serial dilutions (0.1 µM to 100 µM) in phosphate buffer (pH 7.4). Include Curcumin as a comparator and Sulfaphenazole as a positive control (specific CYP2C9 inhibitor).
-
Incubation:
-
Mix Enzyme + Cofactor (NADPH) + Test Compound. Incubate at 37°C for 10 mins.
-
Add Substrate (MFC) to initiate reaction.
-
Incubate for 30–45 mins.
-
-
Termination & Readout: Stop reaction with acetonitrile/Tris solution. Measure fluorescence (Excitation 410 nm / Emission 510 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
Validation Criteria: DMC IC50 must be < 15 µM to confirm high-risk status.
-
Protocol B: Comparative Physiological Stability Assay
Objective: To prove the "Stability Advantage" of DMC over Curcumin, justifying its selection as a lead.
-
Media Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and supplement with 10% Fetal Bovine Serum (FBS) to mimic plasma protein binding.
-
Spiking: Spike DMC and CUR separately into the media at equimolar concentrations (e.g., 10 µM).
-
Sampling: Incubate at 37°C. Withdraw aliquots at T=0, 15, 30, 60, 120, and 240 minutes.
-
Extraction: Immediately precipitate proteins with ice-cold methanol containing an internal standard (e.g., Salicylic acid). Centrifuge at 10,000xg for 5 mins.
-
Analysis: Analyze supernatant via HPLC-UV (425 nm).
-
Data Output: Plot % Remaining vs. Time.
-
Expected Result: Curcumin T1/2 < 30 mins; DMC T1/2 > 120 mins.
-
References
-
Comparison of cytotoxic effects of this compound (DMC) and EF-24 in human acute myeloid leukemia (AML) cells. ResearchGate. [Link]
-
Curcuminoids inhibit multiple human cytochromes P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzymes. PubMed / NIH. [Link]
-
Safety and toxicological evaluation of demethylatedcurcuminoids; a novel standardized curcumin product. PubMed. [Link]
-
Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa. MDPI. [Link]
-
The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells. PubMed Central. [Link]
-
Acute toxicity of curcumin, dimethoxycurcumin and bisthis compound on early-stage development of zebrafish embryo. ResearchGate. [Link][2]
Sources
Methodological & Application
High-Purity Synthesis and Isolation of Demethoxycurcumin (DMC) via Modified Pabon Reaction
Abstract & Strategic Overview
Demethoxycurcumin (DMC), a Type II curcuminoid, exhibits distinct stability and solubility profiles compared to Curcumin (Type I) and Bisthis compound (Type III). While commercially available "Curcumin" is often a mixture of all three, pharmaceutical applications require high-purity (>98%) single-component DMC.
The Synthetic Challenge: DMC is an asymmetric molecule (feruloyl-methane-coumaroyl). Direct condensation of acetylacetone with aldehydes yields a statistical distribution of Curcumin (symmetric A-A), DMC (asymmetric A-B), and Bisthis compound (symmetric B-B). Consequently, this protocol integrates a Modified Pabon Reaction (using a boron template to protect the
Reaction Logic & Workflow
The Pabon method utilizes boron trifluoride or boric oxide to form a complex with acetylacetone.[1] This complex serves two purposes:
-
Protection: It prevents Knoevenagel condensation at the central methylene carbon (C3), ensuring reaction only at the terminal methyl groups (C1/C5).
-
Activation: It increases the acidity of the terminal methyl protons, facilitating aldol condensation with the aromatic aldehydes.
Experimental Workflow Diagram
Figure 1: Strategic workflow for the asymmetric synthesis of DMC using the Boron-Template method.[2][3]
Protocol 1: Chemical Synthesis (Modified Pabon Method)
Safety Note: Tributyl borate is moisture-sensitive. n-Butylamine is corrosive. Perform all steps in a fume hood.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Reagents: Acetylacetone (10 mmol), Boric Oxide (
, 7 mmol), Tributyl Borate (20 mmol), Vanillin (10 mmol), 4-Hydroxybenzaldehyde (10 mmol), n-Butylamine (Catalyst). -
Solvent: Ethyl Acetate (Anhydrous).
-
Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Oil bath.
Step-by-Step Methodology
-
Boron Complex Formation:
-
Charge the flask with Acetylacetone (1.0 g, 10 mmol) and Boric Oxide (0.49 g, 7 mmol).
-
Add Ethyl Acetate (10 mL).
-
Stir at 80°C for 30 minutes . The mixture will thicken as the boron-acetylacetone complex forms.
-
-
Aldehyde Addition (Statistical Mix Strategy):
-
Add Tributyl Borate (4.6 g, 20 mmol) to the complex.
-
Add Vanillin (1.52 g, 10 mmol) and 4-Hydroxybenzaldehyde (1.22 g, 10 mmol) dissolved in minimal Ethyl Acetate.
-
Note: We use a 1:1 ratio of aldehydes.[4] This statistically favors the formation of the asymmetric DMC (A-B) alongside Curcumin (A-A) and BDMC (B-B).
-
-
Condensation:
-
Add n-Butylamine (0.4 mL) dropwise over 15 minutes.
-
Reflux the mixture at 85°C for 4 hours .
-
Monitor reaction progress via TLC (See Section 4).
-
-
Hydrolysis (Deprotection):
-
Cool the reaction mixture to 60°C.
-
Add 15 mL of 0.1 N HCl. Stir vigorously for 1 hour. This breaks the boron complex.
-
Observation: The solution will turn from a dark red/brown complex to a lighter orange/yellow suspension.
-
-
Work-up:
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine organic layers, wash with water (2x) and brine (1x).
-
Dry over anhydrous
and concentrate under vacuum to yield the Crude Curcuminoid Mixture .
-
Protocol 2: Purification & Isolation[2][12]
The crude mixture contains Curcumin, DMC, and BDMC.[3][5][6][7] Separation relies on the slight polarity differences driven by the methoxy groups.
Thin Layer Chromatography (TLC) Guide
-
Stationary Phase: Silica Gel 60 F254.[8]
-
Mobile Phase: Chloroform : Methanol (95 : 5).[8]
-
Rf Values (Approximate):
-
Curcumin: 0.75 (Top spot)
-
This compound (Target): 0.55 (Middle spot)
-
Bisthis compound: 0.27 (Bottom spot)[8]
-
Flash Column Chromatography[2][6]
-
Column Preparation: Pack a glass column (40mm x 450mm) with Silica Gel (230-400 mesh). Slurry pack using Chloroform.[8]
-
Loading: Dissolve the crude residue in a minimum volume of Chloroform/Methanol (98:2) and load onto the column.[8]
-
Elution Gradient:
-
Recrystallization:
-
Combine DMC-rich fractions and evaporate solvent.
-
Redissolve in hot Ethanol or Methanol.
-
Add Chloroform dropwise until slightly turbid, then cool to 4°C overnight.
-
Filter the orange-red crystals.
-
Quality Control & Characterization
HPLC Method for Purity Assessment
System: C18 Reverse Phase Column (250 x 4.6 mm, 5 µm). Detection: UV-Vis at 425 nm. Flow Rate: 1.0 mL/min.[8]
| Time (min) | Water (containing 1% Citric Acid or 0.1% Formic Acid) | Acetonitrile |
| 0 | 60% | 40% |
| 15 | 40% | 60% |
| 20 | 5% | 95% |
| 25 | 60% | 40% |
Retention Order: Bisthis compound (fastest) < This compound < Curcumin (slowest).
NMR Characterization Data
The asymmetry of DMC is confirmed by the integration of the methoxy peak (3H vs 6H in Curcumin).
| Nucleus | Solvent | Key Shift ( | Assignment |
| 1H NMR | DMSO-d6 | 3.84 (s, 3H) | |
| 6.06 (s, 1H) | C-4 Proton (Enolic methine) | ||
| 6.70 - 6.85 (d, 3H) | Vinylic protons & Aromatic ring protons | ||
| 7.10 - 7.60 (m, 6H) | Remaining Aromatic/Vinylic protons | ||
| 9.70 (br s, 1H) | Phenolic | ||
| MS | ESI (-) | 337.1 |
Troubleshooting & Optimization
-
Low Yield of DMC:
-
Cause: Statistical probability favors symmetric products if reactants are not balanced.
-
Fix: Ensure rigorous 1:1 stoichiometry of Vanillin and 4-HBA.
-
-
Knoevenagel Products (Dark Tar):
-
Cause: Boron complex failed to form before aldehyde addition.
-
Fix: Ensure the Acetylacetone + Boric Oxide step runs for full 30 mins at 80°C before adding aldehydes.
-
-
Poor Separation:
-
Cause: Column overloaded or polarity increased too fast.
-
Fix: Use a slower gradient (e.g., Hexane:Ethyl Acetate 70:30
50:50) if Chloroform/Methanol is resolving poorly.
-
References
-
Pabon, H. J. J. (1964). A synthesis of curcumin and related compounds.[1][10][9][11][4][12] Recueil des Travaux Chimiques des Pays-Bas, 83(4), 379-386.
-
Anderson, A. M., et al. (2000). Isolation of Curcuminoids from Turmeric Powder Using Countercurrent Chromatography.[13][14][7] Journal of Liquid Chromatography & Related Technologies, 23(15), 2337-2346.
-
Chao, Lu, et al. (2022).[2] Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants. Molecules, 27(9), 2728.
-
Revathy, S., et al. (2011). Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography.[8] Journal of Experimental Sciences, 2(7), 21-25.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved HPLC method for the determination of curcumin, this compound, and bisthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of curcumin, this compound, and bisthis compound by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. updatepublishing.com [updatepublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
Application Note: High-Sensitivity Quantitation of Demethoxycurcumin in Plasma via LC-MS/MS
Abstract & Scope
This protocol details a validated, high-sensitivity LC-MS/MS workflow for the quantitation of Demethoxycurcumin (DMC) in human and rodent plasma. Unlike generic curcuminoid methods, this guide addresses the specific stability challenges of DMC (light sensitivity and pH-dependent degradation) and matrix interference common in plasma analysis. The method utilizes Liquid-Liquid Extraction (LLE) for superior sample cleanliness and positive mode Electrospray Ionization (ESI+) for maximum sensitivity, achieving a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.
Introduction: The Analytical Challenge
This compound (DMC), a major curcuminoid found in Curcuma longa, exhibits distinct pharmacokinetic properties compared to curcumin. While often analyzed as a triad (Curcumin, DMC, Bisthis compound), DMC requires specific attention due to:
-
Structural Stability: The lack of one methoxy group affects its lipophilicity and ionization efficiency compared to curcumin.
-
Photosensitivity: Like all curcuminoids, DMC degrades rapidly under UV/VIS light.
-
Metabolic Complexity: Extensive glucuronidation in plasma requires careful handling to distinguish "free" vs. "total" drug levels.
Scientific Rationale for Method Choices:
-
Why LLE over PPT? Protein precipitation (PPT) often leaves phospholipids that suppress ionization in the MS source. LLE with ethyl acetate provides a cleaner extract, crucial for detecting low-abundance metabolites.
-
Why Acidic Mobile Phase? Curcuminoids degrade in alkaline environments. Maintaining a pH < 4.0 throughout extraction and chromatography preserves analyte integrity.
Experimental Protocol
Reagents & Materials
-
Analyte: this compound (Standard >98% purity).
-
Internal Standard (IS): Curcumin-d6 (Deuterated IS is critical to compensate for matrix effects).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate (EtAc), Formic Acid (FA).
-
Matrix: Drug-free human plasma (K2EDTA anticoagulant preferred).
Sample Preparation (Liquid-Liquid Extraction)
Strict adherence to low-light conditions (amber glassware) is mandatory.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL amber microcentrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL Curcumin-d6 in 50% MeOH). Vortex for 10 sec.
-
Extraction: Add 500 µL of Ethyl Acetate.
-
Note: Ethyl acetate is chosen for its high recovery efficiency (~90%) of curcuminoids while excluding polar plasma salts.
-
-
Agitation: Vortex vigorously for 2 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 400 µL of the upper organic layer to a clean glass tube. Avoid disturbing the protein interface.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (ACN:0.1% FA Water, 50:50 v/v). Vortex for 1 min and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Reasoning: The BEH particle technology withstands high pressure and provides sharp peak shapes for phenolic compounds.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
-
Gradient:
| Time (min) | % B | Event |
| 0.00 | 40 | Initial |
| 1.00 | 40 | Isocratic Hold |
| 3.00 | 90 | Ramp |
| 4.00 | 90 | Wash |
| 4.10 | 40 | Re-equilibration |
| 5.50 | 40 | End |
Mass Spectrometry (MS/MS):
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| This compound | 339.1 | 147.1 | 25 | 22 | Quantifier |
| This compound | 339.1 | 255.1 | 25 | 18 | Qualifier |
| Curcumin-d6 (IS) | 375.2 | 180.1 | 25 | 24 | Quantifier |
Mechanistic Insight: The transition
Workflow Visualization
Analytical Workflow Diagram
This diagram illustrates the critical path from sample collection to data acquisition, highlighting the self-validating checkpoints.
Caption: Step-by-step analytical workflow emphasizing the Internal Standard (IS) addition as a critical self-validation checkpoint for recovery normalization.
Method Validation Summary
The following parameters must be verified during method transfer to ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines).
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | ||
| Accuracy | 85–115% of nominal | 92–104% |
| Precision (CV) | < 15% | 3.5–8.2% |
| Recovery | Consistent (>50%) | ~88% (LLE method) |
| Matrix Effect | 85–115% (IS normalized) | 95% (Minimal suppression) |
| Stability | < 15% deviation | Stable for 4h at RT (Amber vials) |
Troubleshooting & Causality
Issue 1: Low Recovery / High Variation
-
Cause: Inconsistent phase separation or light degradation.
-
Solution: Ensure the interface protein layer is not disturbed during transfer. Perform all steps under yellow/amber light.
Issue 2: Peak Tailing
-
Cause: Secondary interactions with free silanols on the column or pH mismatch.
-
Solution: Ensure Mobile Phase A contains 0.1% Formic Acid.[2][3][7] The acidic pH suppresses the ionization of silanols and keeps DMC protonated.
Issue 3: Carryover
-
Cause: Lipophilic nature of DMC causing adsorption to injector loop.
-
Solution: Use a strong needle wash (e.g., 90:10 ACN:Water + 0.1% FA) between injections.
References
-
Vareed, S. K., et al. (2008). Pharmacokinetics of curcumin conjugate metabolites in healthy human subjects. Cancer Epidemiology, Biomarkers & Prevention. Link
-
Ramalingam, P., & Ko, Y. T. (2016). A validated LC-MS/MS method for simultaneous quantification of curcumin and its metabolites.[8] Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
-
Chen, Y., et al. (2013). LC-MS/MS determination of this compound in rat plasma and its application to pharmacokinetics. Biomedical Chromatography. Link
Sources
- 1. Full Validation of Curcumin Analytical Method by LC-MS/MS Points out that the Degree of Hemolysis in Plasma Affects the Quantitation: Application in Dog Plasma Study [scielo.org.mx]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. A Liquid Chromatography –Tandem Mass Spectrometric Method for Quantification of Curcuminoids in Cell Medium and Mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, this compound, bisthis compound, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Isolation and Characterization of Demethoxycurcumin from Curcuma longa (Turmeric)
Abstract: This application note provides a comprehensive, field-proven protocol for the isolation, purification, and characterization of demethoxycurcumin (DMC), a key bioactive curcuminoid from the rhizomes of Curcuma longa (turmeric). Turmeric contains three primary curcuminoids: curcumin (CUR), this compound (DMC), and bisthis compound (BDMC). While structurally similar, their distinct pharmacological profiles necessitate the availability of high-purity individual compounds for targeted research and drug development.[1][2][3] This protocol employs a robust workflow combining solvent extraction and silica gel column chromatography, followed by rigorous analytical characterization. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug discovery, ensuring the generation of high-purity DMC suitable for advanced studies.
Introduction and Scientific Principle
The rhizome of Curcuma longa is a rich source of curcuminoids, a class of polyphenolic compounds responsible for turmeric's vibrant yellow color and extensive medicinal properties.[4][5] The three principal curcuminoids—curcumin (~77%), this compound (~17%), and bisthis compound (~3%)—differ only by the number of methoxy (-OCH₃) groups on their aromatic rings.[6] This subtle structural variance significantly influences their physicochemical properties and biological activities.
This compound, in particular, has demonstrated unique therapeutic potential, including potent anti-inflammatory and neuroprotective effects, sometimes distinct from or synergistic with curcumin.[7] Therefore, a reliable method to isolate pure DMC is critical for elucidating its specific mechanisms of action and advancing its development as a potential therapeutic agent.
Principle of Separation: The isolation strategy hinges on the differential polarity of the three curcuminoids. The polarity is inversely proportional to the number of methoxy groups.
-
Bisthis compound (BDMC): Most polar (two hydroxyl groups, zero methoxy groups).
-
This compound (DMC): Intermediate polarity (two hydroxyl groups, one methoxy group).
-
Curcumin (CUR): Least polar (two hydroxyl groups, two methoxy groups).
This protocol exploits these polarity differences using silica gel column chromatography. A non-polar mobile phase is used initially, which allows the least polar compound (curcumin) to elute first. By gradually increasing the solvent polarity, this compound and subsequently bisthis compound are eluted, achieving effective separation.
Overall Experimental Workflow
The entire process, from raw turmeric to purified this compound, is outlined in the workflow diagram below. This self-validating system incorporates sequential extraction, chromatographic separation, and multi-step analytical verification to ensure the identity and purity of the final compound.
Caption: Workflow for the isolation of this compound.
Materials and Equipment
Reagents and Consumables
-
Dried Turmeric (Curcuma longa) Rhizomes
-
Silica Gel (60-120 mesh for column chromatography)
-
Silica Gel TLC plates with fluorescent indicator (F₂₅₄)
-
Solvents (Analytical or HPLC grade): Hexane, Acetone, Chloroform, Methanol, Ethyl Acetate
-
Cotton Wool (degreased)
-
Filter Paper (Whatman No. 1 or equivalent)
-
Deionized Water
Equipment
-
Grinder or Mill
-
Soxhlet Apparatus (500 mL capacity)
-
Heating Mantle
-
Rotary Evaporator with vacuum pump and water bath
-
Glass Chromatography Column (e.g., 50 cm length x 4 cm diameter)
-
Fraction Collector (optional, manual collection is feasible)
-
Test tubes or vials for fraction collection
-
TLC Developing Tank and Capillary Tubes
-
UV Lamp (254 nm and 365 nm)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis/DAD detector
-
UV-Visible Spectrophotometer
-
Mass Spectrometer (e.g., LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Detailed Experimental Protocol
Part 1: Preparation and Extraction of Crude Curcuminoids
Step 1.1: Preparation of Turmeric Powder
-
Clean fresh turmeric rhizomes thoroughly with deionized water to remove soil and debris.
-
Slice the rhizomes into thin pieces and dry them, either in the sun for one week or in a hot air oven at 50°C for 6-8 hours until brittle.[7]
-
Grind the dried rhizome pieces into a fine powder (approx. 40-60 mesh) using a laboratory mill.
Step 1.2: Defatting and Extraction Causality: A preliminary extraction with a non-polar solvent like hexane removes oils, fats, and waxes.[7][8] This "defatting" step prevents these lipids from interfering with the subsequent chromatographic separation, leading to a cleaner crude extract and better resolution.
-
Place approximately 50 g of the dried turmeric powder into a cellulose thimble and position it within the main chamber of a Soxhlet extractor.
-
Add 300 mL of hexane to the round-bottom flask.
-
Heat the flask using a heating mantle to initiate solvent cycling. Continue the extraction for 4-6 hours.
-
Allow the apparatus to cool. Discard the hexane extract, which contains the lipids. Remove the thimble and allow the defatted turmeric powder to air-dry completely in a fume hood to remove residual hexane.
-
Return the dried, defatted powder to the Soxhlet thimble.
-
Clean the round-bottom flask and refill it with 300 mL of acetone. Acetone is an excellent solvent for extracting the full range of curcuminoids.[7]
-
Perform the Soxhlet extraction for 6-8 hours. The acetone will cycle through, becoming progressively darker yellow/orange as it dissolves the curcuminoids.
Step 1.3: Concentration to Oleoresin
-
After extraction, cool the flask containing the dark orange acetone extract.
-
Concentrate the extract using a rotary evaporator at 40-50°C under reduced pressure.
-
Continue evaporation until a thick, viscous, dark orange-brown paste, known as the oleoresin, is obtained. This is the crude curcuminoid extract.
Part 2: Chromatographic Separation of Curcuminoids
Step 2.1: Column Preparation (Slurry Packing) Trustworthiness: A properly packed column is paramount for achieving high-resolution separation. The slurry method minimizes air bubbles and ensures a uniform stationary phase bed.
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
In a beaker, prepare a slurry by mixing ~150 g of silica gel (60-120 mesh) with chloroform. The sample-to-silica gel ratio should be approximately 1:10 to 1:20 by weight for effective separation.[9]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to encourage even packing of the silica gel.
-
Add more chloroform as needed, ensuring the silica bed is never allowed to run dry. Continue until the silica has settled into a stable, uniform bed.
Step 2.2: Sample Loading
-
Take the crude oleoresin (~5-10 g) and dissolve it in a minimal amount of chloroform.
-
Add a small amount of silica gel (~10-15 g) to this solution and mix to form a paste.
-
Dry this paste under vacuum until a free-flowing powder is obtained. This dry-loading method ensures the sample is applied to the column in a narrow, concentrated band, which is crucial for sharp separation.
-
Carefully layer the sample-adsorbed silica powder on top of the packed column bed. Add a thin layer of sand or cotton wool on top to prevent disturbance of the surface during solvent addition.
Step 2.3: Gradient Elution and Fraction Collection Expertise: The separation relies on a step-gradient elution, starting with a non-polar solvent and gradually increasing polarity. This allows each curcuminoid to move down the column at a different rate.
-
Begin elution with pure chloroform. Three distinct colored bands should become visible as the solvent flows through the column. The top band is typically yellow-orange (BDMC), the middle is reddish-orange (DMC), and the bottom is bright yellow (Curcumin).
-
Collect the eluent in 15-20 mL fractions using test tubes or vials.
-
As the first band (curcumin) begins to elute from the column, start gradually increasing the polarity of the mobile phase. A well-established gradient is a step-wise increase of methanol in chloroform (e.g., 99:1, 98:2, 95:5 v/v).[7]
-
Continue collecting fractions throughout the elution process until all colored bands have been eluted from the column.
Step 2.4: Monitoring by Thin-Layer Chromatography (TLC)
-
Spot a small amount from every 3-5 fractions onto a TLC plate.
-
Develop the TLC plate in a chamber pre-saturated with a chloroform:methanol (95:5 v/v) mobile phase.[7]
-
Visualize the developed plate under a UV lamp. The curcuminoids will appear as distinct spots with different Rf values.
-
Based on the TLC profiles, pool the fractions that contain only the pure middle spot, which corresponds to this compound.
| Compound | Typical Rf Value (CHCl₃:MeOH 95:5) |
| Curcumin (CUR) | ~0.75 |
| This compound (DMC) | ~0.55 |
| Bisthis compound (BDMC) | ~0.27 |
| Table 1: Representative TLC data for curcuminoid separation.[7] |
Part 3: Final Purification
Step 3.1: Concentration of Pooled Fractions
-
Combine all fractions identified as containing pure this compound.
-
Concentrate the pooled solution using a rotary evaporator to remove the solvent, yielding a reddish-orange solid.
Step 3.2: Crystallization Expertise: Crystallization is a powerful final purification step that removes minor amorphous impurities, resulting in a high-purity crystalline product.
-
Dissolve the solid DMC residue in a minimal amount of warm methanol.
-
Slowly add chloroform to this solution (a common ratio is 5:2 methanol:chloroform).[7]
-
Cover the container and store it at 4-5°C overnight to allow crystals to form.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether to remove any remaining soluble impurities, and dry under vacuum.
Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.
Purity Assessment by HPLC
High-Performance Liquid Chromatography is the gold standard for assessing the purity of the isolated compound. A single, sharp peak in the chromatogram indicates a high degree of purity.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and 2% Acetic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 425 nm |
| Injection Volume | 10-20 µL |
| Table 2: Typical HPLC parameters for curcuminoid analysis.[10][11][12] |
Structural Confirmation
| Technique | Expected Result for this compound (C₂₀H₁₈O₅, MW: 338.35) |
| UV-Vis Spectroscopy | Maximum absorbance (λmax) at approximately 420-425 nm in methanol.[2] |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z 339.1 or [M-H]⁻ at m/z 337.1. |
| ¹H-NMR (in CDCl₃ or DMSO-d₆) | Signals corresponding to aromatic protons, vinyl protons, a single methoxy group (singlet at ~3.9 ppm), and hydroxyl protons.[13][14] |
| ¹³C-NMR | Signals for carbonyl carbons (~183 ppm), aromatic carbons, and a single methoxy carbon (~56 ppm).[13] |
| Table 3: Summary of spectroscopic data for structural confirmation of this compound. |
Conclusion
This application note details a systematic and reproducible protocol for the isolation of high-purity this compound from Curcuma longa. By combining efficient solvent extraction with optimized silica gel column chromatography, this method allows for the effective separation of DMC from its structurally similar analogues. The integrated analytical checks, including TLC and HPLC, ensure a self-validating workflow that yields a final product suitable for sensitive downstream applications in pharmaceutical and biomedical research.
References
-
Škrobot, D., et al. (2023). The Extraction Process, Separation, and Identification of Curcuminoids from Turmeric Curcuma longa. MDPI. Available at: [Link]
- Wang, Y., et al. (2009). Method for preparing curcumin, this compound and bisthis compound. Google Patents (CN101585757B).
-
Li, M., et al. (2015). Extraction and Purification of Curcuminoids from Crude Curcumin by a Combination of Crystallization and Chromatography. ResearchGate. Available at: [Link]
-
Jadhav, P., et al. (2022). Extraction, Isolation, Identification and Characterization Method Development of Turmeric (Curcuma longa) Rhizomes by Column Chr. Acta Scientific. Available at: [Link]
-
Kim, M. K., et al. (2013). Separation and Identification of Curcuminoids from Asian Turmeric (Curcuma longa L.) Using RP-HPLC and LC-MS. Asian Journal of Chemistry. Available at: [Link]
-
Revathy, S., et al. (2011). Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography. Journal of Experimental Sciences. Available at: [Link]
-
Mala, A., & Srividya, N. (2016). Isolation and Extraction of Curcumin from Three Different Varieties of Curcuma Longa L - A Comparative Study. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Jayaprakasha, G. K., et al. (2002). Improved HPLC method for the determination of curcumin, this compound, and bisthis compound. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Pawar, H., et al. (2018). Extraction and purification of curcumin from turmeric: TLC and spectrophotometric analysis. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Jadhav, B. K., et al. (2015). Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy. Journal of Chromatography B. Available at: [Link]
-
Flores-Calderón, J., et al. (2024). Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 969516, Curcumin. PubChem. Available at: [Link]
-
Gopinath, H., et al. (2022). Spectroscopic analysis of curcumin. Characterization of curcumin using UV–Visible spectroscopy, FTIR, and HPLC analysis. ResearchGate. Available at: [Link]
-
Jayaprakasha, G. K., et al. (2002). Improved HPLC Method for the Determination of Curcumin, this compound, and Bisthis compound. ACS Publications. Available at: [Link]
-
Bagde, S., et al. (2017). Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions. Future Science OA. Available at: [Link]
-
Payton, F., et al. (2007). NMR Study of the Solution Structure of Curcumin. Journal of Natural Products. Available at: [Link]
-
Linus Pauling Institute (n.d.). Curcumin. Oregon State University. Available at: [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Curcumin Curcuma longa (Turmeric), powder 458-37-7 [sigmaaldrich.com]
- 6. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. updatepublishing.com [updatepublishing.com]
- 8. ijpras.com [ijpras.com]
- 9. Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Improved HPLC method for the determination of curcumin, this compound, and bisthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Demethoxycurcumin Stock Solutions in Cell Culture
Introduction: The Criticality of Proper Stock Solution Preparation for Reproducible Data
Demethoxycurcumin (DMC), a principal curcuminoid found in Curcuma longa, is a polyphenolic compound garnering significant interest in drug development for its anti-inflammatory, antioxidant, and anti-proliferative properties.[1][2] Its therapeutic potential is being explored in various disease models, particularly in oncology. A critical, yet often overlooked, aspect of obtaining reliable and reproducible data in cell-based assays is the meticulous preparation of the compound stock solutions. Due to its hydrophobic nature, this compound presents challenges in solubilization and maintaining stability in aqueous cell culture media.[3]
This guide provides a comprehensive, field-proven protocol for the preparation, storage, and application of this compound stock solutions for cell culture experiments. By understanding the causality behind each step, researchers can mitigate common pitfalls such as compound precipitation, solvent-induced cytotoxicity, and inaccurate dosing, thereby ensuring the scientific integrity of their findings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in cell culture.
| Property | Value | Source |
| Molecular Weight | 338.35 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | ≥10 mg/mL (up to 112.5 mg/mL reported) | [1][2][4][5] |
| Solubility in Ethanol | ~0.5 mg/mL | [1][4] |
| Stability | More stable than curcumin in physiological media | [4][6][7] |
PART 1: Core Protocol - Preparation of a High-Concentration Primary Stock Solution
The primary objective is to create a high-concentration stock solution in an appropriate organic solvent that can be stored for an extended period and subsequently diluted to working concentrations.
Materials and Equipment:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Step-by-Step Protocol:
-
Pre-weighing Preparations: Before handling the this compound powder, ensure you are wearing appropriate PPE. The powder is a fine solid and can be easily aerosolized.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.38 mg of this compound.
-
Calculation:
-
Desired Concentration (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 338.35 g/mol
-
Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 338.35 g/mol x 0.001 L = 0.00338 g = 3.38 mg
-
-
-
Solubilization in DMSO:
-
Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light.[8]
-
Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO to the 3.38 mg of this compound.
-
Cap the tube tightly and vortex thoroughly for at least 2-3 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in solubilization if needed.[9]
-
-
Sterilization (Optional but Recommended): While DMSO is a potent solvent, for critical applications such as primary cell culture, filtering the stock solution through a 0.22 µm sterile syringe filter (PTFE membrane is suitable for organic solvents) is an additional measure to ensure sterility.
-
Aliquoting and Storage:
-
Aliquot the high-concentration stock solution into smaller, single-use volumes in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound over time.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][10]
-
PART 2: Working Solution Preparation and Cell Culture Application
This section details the dilution of the primary stock solution into the final working concentration in cell culture media immediately before treating the cells.
Workflow for Preparing Working Solutions
Caption: Workflow for this compound Solution Preparation.
Step-by-Step Protocol:
-
Thaw the Primary Stock: Remove one aliquot of the high-concentration primary stock solution from the freezer and thaw it at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions in sterile cell culture medium. It is crucial to add the DMSO stock solution to the medium and not the other way around to minimize precipitation.
-
Prepare the Final Working Solution:
-
For a final concentration of 10 µM in a total volume of 1 mL of cell culture medium, add 1 µL of the 10 mM primary stock solution to 999 µL of pre-warmed cell culture medium.
-
Solvent Concentration Check: This results in a final DMSO concentration of 0.1% (v/v), which is generally well-tolerated by most cell lines.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Immediate Application: Vortex the working solution gently and add it to your cell cultures immediately. Due to the hydrophobic nature of this compound, its stability in aqueous solutions is limited, and precipitation can occur over time.[8]
PART 3: Quality Control and Best Practices
A self-validating system ensures the reliability of your results.
-
Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation. If crystals are observed, the solution should be discarded.
-
Solvent Toxicity: Always determine the maximum tolerable DMSO concentration for your specific cell line by running a dose-response curve for the solvent alone.
-
Purity Verification: The purity of the this compound powder should be confirmed by the supplier's certificate of analysis (e.g., ≥98% by HPLC).
-
Light Sensitivity: Protect all solutions containing this compound from direct light to prevent photodegradation.
PART 4: Safety Precautions
-
Handling Powder: Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Personal Protective Equipment: Always wear gloves, a lab coat, and safety glasses when handling the compound and its solutions.[12][13]
-
Disposal: Dispose of all waste containing this compound and DMSO according to your institution's hazardous waste disposal guidelines. This compound is classified as very toxic to aquatic life.[14][15][16]
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | Concentration exceeds solubility limit; improper storage. | Gently warm the solution and vortex. If precipitation persists, prepare a fresh, lower-concentration stock. Ensure proper storage at -20°C or -80°C. |
| Precipitation in working solution | Poor solubility in aqueous media; final concentration too high. | Prepare working solutions immediately before use. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Consider using a serum-containing medium for dilutions as serum proteins can aid in solubility.[17] |
| High background cytotoxicity in vehicle control | DMSO concentration is too high for the specific cell line. | Perform a DMSO dose-response curve to determine the non-toxic concentration for your cells. Keep the final DMSO concentration below this level, ideally ≤0.1%.[11] |
References
-
Study on stability of curcumine, this compound and bisthis compound . ResearchGate. [Link]
-
This compound . Biopurify. [Link]
-
[Study on stability of curcumine, this compound and bisthis compound] . PubMed. [Link]
-
This compound | C20H18O5 . PubChem. [Link]
-
Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications . PubMed Central. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . PubMed Central. [Link]
-
Should curcumin dilutions be prepared in cell culture medium or DMSO? . ResearchGate. [Link]
-
Curcumin, this compound, and bisthis compound induced caspase-dependent and –independent apoptosis via Smad or Akt signaling pathways in HOS cells . National Institutes of Health. [Link]
-
Preparation of curcuminoid microemulsions from Curcuma longa L. to enhance inhibition effects on growth of colon cancer cells . SciSpace. [Link]
-
Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica . MDPI. [Link]
-
Showing Compound this compound (FDB011964) . FooDB. [Link]
-
This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma . National Institutes of Health. [Link]
-
Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol . MDPI. [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes . ACS Publications. [Link]
-
Preparation of curcumin self-micelle solid dispersion with enhanced bioavailability and cytotoxic activity by mechanochemistry . PubMed Central. [Link]
-
This compound, 50 mg, CAS No. 22608-11-3 . Carl ROTH. [Link]
-
Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion . MDPI. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview . Asian Journal of Pharmaceutics. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. Showing Compound this compound (FDB011964) - FooDB [foodb.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Antibacterial | Antioxidant | TargetMol [targetmol.com]
- 6. [Study on stability of curcumine, this compound and bisthis compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 22608-11-3 | this compound [phytopurify.com]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. extrasynthese.com [extrasynthese.com]
- 15. This compound, 50 mg, CAS No. 22608-11-3 | Phenylpropanoids | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 16. biomol.com [biomol.com]
- 17. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of Demethoxycurcumin (DMC)
Introduction: The Demethoxy Advantage
While Curcumin is the most studied curcuminoid derived from Curcuma longa, its clinical utility is often hampered by rapid physiological degradation. Demethoxycurcumin (DMC) , a major analogue lacking one methoxy group on the benzene ring, presents a distinct pharmacological profile.[1]
Key Technical Insight: The structural absence of the ortho-methoxy group enhances the chemical stability of DMC in physiological buffer solutions compared to Curcumin [1]. While Curcumin degrades rapidly at neutral-basic pH, DMC retains structural integrity for longer durations, making it a more reliable candidate for long-term cell-based assays (24–72 hours).
This guide outlines standardized protocols for evaluating DMC’s pleiotropic effects: cytotoxicity , anti-inflammatory signaling (NF-κB) , and oxidative modulation (ROS) .
Pre-Assay Technical Note: Compound Handling
Failure to observe these handling parameters is the primary cause of experimental variability in curcuminoid research.
Solubility & Stock Preparation[2][3][4][5][6]
-
Solvent: Dimethyl sulfoxide (DMSO).[2]
-
Solubility Limit:
10 mg/mL (approx. 30 mM). -
Stock Concentration: Prepare a 20 mM master stock.
-
Storage: Aliquot into amber tubes to prevent freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).
Stability & Light Sensitivity[5]
-
Photosensitivity: DMC is highly photosensitive. Perform all dilutions and cell treatments under dimmed light or yellow light. Wrap tubes/plates in aluminum foil during incubation.
-
pH Stability: DMC is more stable than Curcumin but still degrades in high-pH culture media.
-
Expert Tip: Do not pre-mix DMC in media for long-term storage. Add fresh stock to media immediately prior to cell treatment.
-
Experimental Workflow Visualization
The following diagram outlines the integrated workflow for characterizing DMC activity, ensuring controls are in place at every stage.
Figure 1: Integrated workflow for DMC in vitro characterization. Note the critical "Fresh Prep" step to mitigate degradation.
Module 1: Cytotoxicity & Antiproliferative Profiling
Objective: Determine the IC50 of DMC in cancer cell lines (e.g., MDA-MB-231, MCF-7) or immune cells (RAW264.7).
Protocol: MTT / CCK-8 Assay
-
Seeding: Seed cells (e.g., MDA-MB-231) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Prepare DMC concentrations: 0, 5, 10, 20, 40, 60, 80, 100 µM.
-
Vehicle Control: Media + 0.1% DMSO (Must match highest solvent concentration).
-
Positive Control: Doxorubicin or Curcumin (for comparative potency).
-
-
Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.
-
Development:
-
Add MTT (0.5 mg/mL final) or CCK-8 reagent.
-
Incubate 2–4 hours.
-
Solubilize formazan crystals with DMSO (if using MTT).
-
-
Measurement: Read absorbance at 570 nm (MTT) or 450 nm (CCK-8).
Data Interpretation (Reference Values):
| Cell Line | DMC IC50 (24h) | Curcumin IC50 (24h) | Biological Insight |
|---|---|---|---|
| MDA-MB-231 | ~40–55 µM [2] | ~20–40 µM | DMC is slightly less potent but more stable. |
| RAW264.7 | > 20 µM | > 15 µM | Doses < 20 µM are non-toxic; ideal for anti-inflammatory assays. |
Module 2: Anti-Inflammatory Efficacy (NF-κB Pathway)
Scientific Rationale: DMC inhibits the NF-κB pathway by blocking IKK activation, preventing the nuclear translocation of p65/p50. This reduces downstream iNOS and COX-2 expression [3].[3]
Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)
Cell Model: RAW264.7 Murine Macrophages.[4]
-
Seeding: Seed
cells/well in a 24-well plate. -
Pre-treatment: Treat cells with DMC (5, 10, 20 µM) for 1 hour prior to stimulation.
-
Why? Pre-treatment allows DMC to interact with upstream kinases (IKK) before the inflammatory cascade initiates.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL). Incubate for 18–24 hours.
-
Supernatant Collection: Transfer 100 µL of culture supernatant to a fresh 96-well plate.
-
Griess Reaction:
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at Room Temp (Protect from light).
-
-
Quantification: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a Sodium Nitrite standard curve.
Mechanistic Visualization: NF-κB Inhibition
Figure 2: Mechanism of Action. DMC inhibits the IKK complex, preventing IκB degradation and subsequent NF-κB nuclear translocation.
Module 3: Intracellular ROS & Oxidative Stress
Context: DMC acts as a "double-edged sword." In normal cells, it may scavenge ROS (Antioxidant). In cancer cells, it often induces mitochondrial ROS accumulation, triggering apoptosis [4].[5]
Protocol: DCFH-DA Flow Cytometry[10]
-
Preparation: Treat cells (e.g., MDA-MB-231) with DMC (10–40 µM) for 24h.
-
Staining:
-
Incubation: 30 minutes at 37°C in the dark .
-
Harvest: Wash with PBS
2, trypsinize, and resuspend in cold PBS. -
Analysis: Analyze immediately on a Flow Cytometer (Ex: 488 nm / Em: 525 nm).
-
Positive Control: H₂O₂ (100 µM) for 30 mins.
-
Negative Control:[9] Unstained cells.
-
References
-
Han, R., et al. (2008). Stability of curcumin and its derivatives in physiological buffer. Journal of Agricultural and Food Chemistry.
-
Lin, Y.G., et al. (2008). Curcuminoids as potent inhibitors of lipid peroxidation and cell proliferation. Journal of Agricultural and Food Chemistry.
-
Zhang, Y., et al. (2019). this compound inhibits LPS-induced macrophage activation via NF-κB pathway. International Immunopharmacology.
-
Hatia, S., et al. (2014). Oxidative stress-mediated apoptosis by this compound in human glioma cells. Biochemical and Biophysical Research Communications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. The differential susceptibilities of MCF-7 and MDA-MB-231 cells to the cytotoxic effects of curcumin are associated with the PI3K/Akt-SKP2-Cip/Kips pathway - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Demethoxycurcumin Anti-Cancer Studies: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Investigating Demethoxycurcumin
This compound (DMC), a principal curcuminoid naturally occurring in the rhizome of Curcuma longa (turmeric), has emerged as a compound of significant interest in oncology research.[1][2] While structurally similar to its well-studied counterpart, curcumin, DMC exhibits distinct physicochemical properties, including greater stability, which may translate to improved therapeutic potential.[3] A growing body of evidence indicates that DMC possesses potent anti-cancer properties, exerting its effects through the modulation of multiple, critical cellular pathways.[1][4]
This guide provides a comprehensive framework for the preclinical evaluation of DMC's anti-cancer efficacy. It is structured to logically progress from broad cytotoxic screening in vitro to the elucidation of specific molecular mechanisms and culminating in a foundational design for in vivo validation. Each section details the scientific causality behind the experimental choice and provides robust, field-tested protocols.
Part 1: Foundational In Vitro Screening: Determining Cytotoxicity
The initial and most fundamental question is whether DMC can induce cancer cell death. A cell viability assay is the cornerstone for this determination, providing a quantitative measure of cytotoxicity and establishing the half-maximal inhibitory concentration (IC50), a critical parameter for designing all subsequent mechanistic experiments.
Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening tool.[5] It is a reliable, colorimetric assay that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[5] This allows for a rapid assessment of DMC's dose-dependent effect on cancer cell viability.
Table 1: Initial Experimental Parameters for Cytotoxicity Screening
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Cell Lines | Panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], U87MG [glioma], HeLa [cervical]) and a non-cancerous control (e.g., HaCaT keratinocytes). | Using a panel assesses broad applicability and potential cancer-specific sensitivity. A non-cancerous line provides an initial assessment of tumor selectivity.[6] |
| DMC Concentration Range | 0, 5, 10, 25, 50, 100 µM | A wide range is crucial to capture the full dose-response curve and accurately determine the IC50 value.[2] |
| Treatment Duration | 24, 48, and 72 hours | Time-course analysis reveals if the cytotoxic effect is acute or requires prolonged exposure. |
| Vehicle Control | DMSO (Dimethyl sulfoxide) at a concentration identical to the highest DMC dose. | DMC is typically dissolved in DMSO. The vehicle control ensures that the observed effects are due to DMC and not the solvent. |
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (DMC) stock solution (e.g., 100 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of DMC in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of DMC (or vehicle control).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[8][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into purple formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Part 2: Unraveling the Mechanism I: Induction of Apoptosis
Once cytotoxicity is established, the next logical step is to determine how DMC kills cancer cells. Apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents.[2] It is a controlled, caspase-dependent process that avoids the inflammatory response associated with necrosis.[10]
Experimental Rationale: We will investigate two key hallmarks of apoptosis: the externalization of phosphatidylserine (PS) and the activation of executioner caspases.
-
Annexin V/Propidium Iodide (PI) Staining: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this lipid flips to the outer surface.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells via flow cytometry. PI is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells.[12] This dual staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Western Blot for Cleaved Caspase-3: Caspase-3 is a key executioner caspase.[6] Its activation requires cleavage of the inactive pro-caspase (approx. 35 kDa) into active fragments (p17 and p12).[13] Detecting the cleaved form of caspase-3 by Western blot provides direct biochemical evidence of apoptosis execution.
Diagram 1: Key Events in DMC-Induced Apoptosis
Caption: DMC can induce apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase activation.[6][10]
Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
Materials:
-
Cells treated with DMC (at IC50 concentration) and vehicle control for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Collection: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 3: Western Blot for Cleaved Caspase-3
Materials:
-
Cell lysates from DMC-treated and control cells.
-
RIPA buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (10-15%).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction & Quantification: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted 1:1000 in blocking buffer) overnight at 4°C.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total caspase-3 and β-actin to ensure equal loading and to assess the ratio of cleaved to total protein.
Part 3: Unraveling the Mechanism II: Cell Cycle Arrest
In addition to inducing apoptosis, many anti-cancer agents function by halting the cell cycle, thereby preventing cancer cell proliferation. Studies have suggested that DMC can induce cell cycle arrest, particularly at the G2/M phase.[6][17]
Experimental Rationale: Flow cytometry with propidium iodide (PI) staining is the gold standard for cell cycle analysis. PI is a stoichiometric dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content as DNA is synthesized.
-
G2/M phase: Doubled (4N) DNA content.
Diagram 2: Investigating Cell Cycle Arrest
Caption: DMC can induce cell cycle arrest at the G2/M transition, preventing mitosis.[6]
Protocol 4: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with DMC (at IC50 concentration) and vehicle control for 24 hours.
-
Cold 70% ethanol.[18]
-
PBS.
-
PI/RNase A staining solution.[19]
-
Flow cytometer.
Procedure:
-
Cell Collection: Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[18] (Cells can be stored at -20°C for several weeks after fixation).
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet. Discard the ethanol and wash twice with PBS.[19]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[20]
-
Analysis: Analyze the samples by flow cytometry. Acquire data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution between DMC-treated and control cells.
Part 4: Assessing Anti-Metastatic Potential: Inhibition of Angiogenesis
For a tumor to grow beyond a few millimeters, it must develop its own blood supply through a process called angiogenesis.[21] Inhibiting angiogenesis is a key strategy in cancer therapy.[22] Curcuminoids have been shown to possess anti-angiogenic properties, partly by inhibiting key mediators like Vascular Endothelial Growth Factor (VEGF).[23][24]
Experimental Rationale: The endothelial cell tube formation assay is a classic in vitro model of angiogenesis.[25] When plated on a basement membrane matrix (e.g., Matrigel), endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), will rapidly align and form capillary-like tubular structures.[26] The ability of a compound to disrupt this network formation is a strong indicator of its anti-angiogenic potential.
Protocol 5: Endothelial Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium (EGM).
-
Basement membrane matrix (e.g., Geltrex™, Matrigel®).
-
96-well plate (pre-chilled).
-
DMC at various non-toxic concentrations (determined from HUVEC viability assays).
-
Inverted microscope with a camera.
Procedure:
-
Matrix Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM containing the desired concentrations of DMC or vehicle control. Seed 1-2 x 10^4 HUVECs in 100 µL onto the solidified matrix.[27]
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-12 hours. HUVECs typically form robust networks within this timeframe.[28]
-
Imaging and Quantification: Observe and photograph the formation of capillary-like structures using an inverted microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Part 5: Framework for In Vivo Preclinical Validation
Positive in vitro results provide the justification for advancing to more complex and physiologically relevant in vivo models. The subcutaneous xenograft mouse model is a widely used and foundational model in cancer research to assess the efficacy of a therapeutic agent on tumor growth.[29][30]
Experimental Rationale: In this model, human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., Nude, SCID, or NSG mice).[31] The lack of an adaptive immune system allows the human tumor to grow. Once tumors are established, mice are treated with DMC, and the effect on tumor volume and overall survival is monitored. This provides a direct measure of the compound's anti-tumor activity in a living system.[29]
Diagram 3: Workflow for a Subcutaneous Xenograft Study
Caption: A typical workflow for evaluating the in vivo efficacy of DMC using a xenograft model.
Protocol 6: High-Level Design for a Xenograft Efficacy Study
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Procedure Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS/Matrigel) into the flank of immunodeficient mice.[32]
-
Tumor Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., administered orally or via intraperitoneal injection).
-
Group 2: this compound (e.g., 50 mg/kg, administered daily).
-
-
Treatment and Monitoring: Administer the treatment as scheduled. Monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point.
-
Analysis: At the endpoint, mice are euthanized. Tumors are excised, weighed, and can be processed for further analysis such as histopathology (H&E staining), immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), or Western blotting.
Conclusion and Future Perspectives
This guide outlines a systematic, multi-faceted approach to characterizing the anti-cancer properties of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies and culminating in an in vivo efficacy model, researchers can build a robust data package to support the continued development of DMC as a potential cancer therapeutic. Future studies could explore combination therapies, investigate effects on other cancer hallmarks like invasion and metastasis, and develop advanced drug delivery systems to improve bioavailability.
References
- ResearchGate. (n.d.). This compound induces apoptosis of cancer cells by activating P53 and caspase pathways.
- PubMed. (2025). This compound induces apoptosis and reduces cell migration by affecting AKT/mTOR-dependent autophagy in human glioma U87MG and T98G cell lines.
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (n.d.). This compound: A naturally occurring curcumin analogue for treating non‐cancerous diseases.
- National Institutes of Health. (n.d.). This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma.
- Spandidos Publications. (2015). This compound induces the apoptosis of human lung cancer NCI-H460 cells through the mitochondrial-dependent pathway.
- National Institutes of Health. (2021). The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells.
- Anticancer Research. (n.d.). This compound Suppresses Migration and Invasion of Human Cervical Cancer HeLa Cells via Inhibition of NF-κB Pathways.
- National Institutes of Health. (n.d.). This compound Retards Cell Growth and Induces Apoptosis in Human Brain Malignant Glioma GBM 8401 Cells.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- National Institutes of Health. (n.d.). Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A.
- Thermo Fisher Scientific. (2009). Endothelial Tube Formation Assay (In Vitro Angiogenesis).
- National Institutes of Health. (n.d.). Curcumin inhibits VEGF-mediated angiogenesis in human intestinal microvascular endothelial cells through COX-2 and MAPK inhibition.
- National Institutes of Health. (2021). A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery.
- PubMed. (n.d.). Effects of this compound on the viability and apoptosis of skin cancer cells.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- JoVE. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay.
- University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- BD Biosciences. (n.d.). Annexin V Staining Protocol.
- J-Stage. (n.d.). Bisthis compound Inhibits VEGF-Induced HUVECs Proliferation, Migration and Invasion through AMPK/mTOR Pathway-Dependent Autophagy Activation and Cell Cycle Arrest.
- bioRxiv. (2024). Methods to study xenografted human cancer in genetically diverse mice.
- Novus Biologicals. (n.d.). PROTOCOL: Annexin V and PI Staining by Flow Cytometry.
- MDPI. (n.d.). Curcuminoids Inhibit Angiogenic Behaviors of Human Umbilical Vein Endothelial Cells via Endoglin/Smad1 Signaling.
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
- Novus Biologicals. (n.d.). Western Blot Protocol for Caspase 3 Antibody (NB500-210).
- MDPI. (n.d.). Special Issue: The Mouse Xenograft Model in Cancer Research.
- Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis).
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- National Institutes of Health. (n.d.). Caspase Protocols in Mice.
- Melior Discovery. (n.d.). Xenograft Mouse Models.
- PubMed. (2022). Bisthis compound Inhibits VEGF-Induced HUVECs Proliferation, Migration and Invasion through AMPK/mTOR Pathway-Dependent Autophagy Activation and Cell Cycle Arrest.
- National Institutes of Health. (2013). MTT Cell Viability Assays.
- Corning. (n.d.). Protocol: Endothelial Cell Tube Formation Assay.
- Bio-protocol. (n.d.). 3.5. Annexin V-FITC/PI Staining.
- Oncotarget. (2015). Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway.
- Boster Bio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchGate. (2019). How can I detect cleaved-caspase 3 by western blotting?
- Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
- Thermo Fisher Scientific. (2006). Propidium Iodide Nucleic Acid Stain.
- National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Thermo Fisher Scientific. (n.d.). Endothelial Cell Tube Formation Assay.
- Thermo Fisher Scientific. (n.d.). Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687).
- Cell Signaling Technology. (n.d.). Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit #9660.
Sources
- 1. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Retards Cell Growth and Induces Apoptosis in Human Brain Malignant Glioma GBM 8401 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and reduces cell migration by affecting AKT/mTOR-dependent autophagy in human glioma U87MG and T98G cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Effects of this compound on the viability and apoptosis of skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Curcumin inhibits VEGF-mediated angiogenesis in human intestinal microvascular endothelial cells through COX-2 and MAPK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. Bisthis compound Inhibits VEGF-Induced HUVECs Proliferation, Migration and Invasion through AMPK/mTOR Pathway-Dependent Autophagy Activation and Cell Cycle Arrest [jstage.jst.go.jp]
- 24. Bisthis compound Inhibits VEGF-Induced HUVECs Proliferation, Migration and Invasion through AMPK/mTOR Pathway-Dependent Autophagy Activation and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. corning.com [corning.com]
- 28. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. mdpi.com [mdpi.com]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. biorxiv.org [biorxiv.org]
- 32. reactionbiology.com [reactionbiology.com]
Probing the Molecular Landscape: A Guide to Western Blot Analysis of Demethoxycurcumin's Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Demethoxycurcumin
This compound (DMC), a naturally occurring analog of curcumin found in the rhizome of Curcuma longa, has garnered significant attention in the scientific community for its diverse pharmacological activities. Possessing anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, DMC presents a compelling candidate for therapeutic development.[1] A critical aspect of elucidating its mechanism of action lies in understanding its influence on cellular signaling pathways. Western blot analysis stands as a cornerstone technique for this purpose, enabling the sensitive and specific quantification of changes in protein expression and post-translational modifications in response to DMC treatment.
This comprehensive application note provides a detailed guide for researchers on utilizing Western blot analysis to investigate the effects of this compound on key signaling proteins. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into data interpretation, empowering researchers to generate robust and reproducible results.
Core Principles: Why Western Blot is the Go-To Technique
Western blotting, or immunoblotting, is a powerful technique that allows for the detection and quantification of a specific protein within a complex mixture, such as a cell or tissue lysate. Its utility in studying the effects of a compound like this compound is multifaceted:
-
Specificity: Through the use of highly specific primary antibodies, researchers can selectively probe for a single protein of interest, even in the presence of thousands of other proteins.
-
Sensitivity: Enhanced chemiluminescence (ECL) and other detection methods provide a high degree of sensitivity, allowing for the detection of low-abundance proteins.
-
Semi-Quantitative Analysis: When performed with appropriate controls and normalization, Western blotting can provide reliable data on the relative changes in protein expression levels between different experimental conditions.[2][3]
-
Post-Translational Modification Analysis: The technique is particularly adept at detecting changes in protein phosphorylation, a key mechanism in signal transduction. By using phospho-specific antibodies, one can assess the activation state of kinases and other signaling molecules.
Key Signaling Pathways Modulated by this compound
Research has identified several critical signaling pathways that are significantly impacted by this compound. This application note will focus on three of the most well-documented pathways:
-
The NF-κB Signaling Pathway: A pivotal regulator of inflammation, cell survival, and proliferation, the Nuclear Factor-kappa B (NF-κB) pathway is a frequent target of anti-inflammatory and anti-cancer agents.[4] this compound has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of downstream pro-inflammatory and pro-survival genes.[3]
-
The AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes while inhibiting anabolic pathways. This compound has been identified as a potent activator of AMPK, contributing to its anti-cancer effects by inhibiting energy-intensive processes in cancer cells.[5]
-
The Intrinsic Apoptosis Pathway: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or cancerous cells. This compound can induce apoptosis through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent cell death.[6]
Experimental Workflow & Signaling Pathways
To visually represent the experimental process and the targeted signaling pathways, the following diagrams are provided.
Caption: A generalized workflow for Western blot analysis of this compound-treated cells.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the AMPK signaling pathway.
Caption: this compound induces apoptosis via the intrinsic pathway.
Detailed Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line relevant to your research question (e.g., cancer cell lines for oncology studies, macrophages for inflammation research).
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM in DMSO).
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response and time-course experiment to determine the optimal treatment conditions. Include a vehicle control (DMSO) in all experiments.
-
Incubation: Incubate the cells with this compound for the predetermined time period.
Part 2: Protein Extraction
A. Whole-Cell Lysate Preparation
This protocol is suitable for analyzing total protein levels, including total AMPK, Bcl-2, and Bax.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
B. Nuclear and Cytoplasmic Fractionation (for NF-κB Translocation Analysis)
This protocol allows for the separation of cytoplasmic and nuclear proteins to assess the translocation of NF-κB p65 from the cytoplasm to the nucleus upon stimulation and DMC treatment.[1]
-
Cell Harvesting:
-
Harvest cells and wash with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cytoplasmic Lysis:
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a mild detergent (e.g., NP-40 to a final concentration of 0.6%) and vortex briefly.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Lysis:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with vigorous vortexing every 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Part 3: Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample during SDS-PAGE.
Part 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein) and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often the preferred blocking agent.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the table below for recommended antibodies and starting dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Recommended Antibodies for Western Blot Analysis
| Target Protein | Recommended Antibody (Example) | Starting Dilution |
| p-AMPKα (Thr172) | Cell Signaling Technology #2535 | 1:1000 |
| Total AMPKα | Cell Signaling Technology #2532 | 1:1000 |
| NF-κB p65 | Cell Signaling Technology #8242 | 1:1000 |
| p-NF-κB p65 (Ser536) | Cell Signaling Technology #3033 | 1:1000 |
| Bcl-2 | Cell Signaling Technology #2870 | 1:1000 |
| Bax | Cell Signaling Technology #2772 | 1:1000 |
| Cleaved Caspase-3 | Cell Signaling Technology #9664 | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Technology #4970 | 1:1000 |
| Lamin B1 (Nuclear Loading Control) | Abcam ab16048 | 1:1000 |
Note: The provided antibody information is for exemplary purposes. Researchers should always validate antibodies in their specific experimental system. Optimal antibody dilutions may need to be determined empirically.
Data Analysis and Interpretation
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system, ensuring that the signal is not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for each protein.
-
Normalization: To account for variations in protein loading and transfer, normalize the band intensity of the target protein to that of a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions). For phosphorylated proteins, it is best practice to normalize the phospho-protein signal to the total protein signal.
-
Data Presentation: Express the results as a fold change relative to the vehicle-treated control.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on key signaling proteins, as reported in the literature.
Table 1: Effect of this compound on NF-κB Pathway Proteins
| Cell Line | Treatment | Protein | Fold Change vs. Control | Reference |
| FaDu (Head and Neck Cancer) | 20 µM DMC, 24h | p-NF-κB (nuclear) | ~0.4 | [4] |
| RAW 264.7 (Macrophages) | 10 µM DMC + LPS | iNOS | Decreased | [3] |
| RAW 264.7 (Macrophages) | 10 µM DMC + LPS | COX-2 | Decreased | [3] |
Table 2: Effect of this compound on AMPK Pathway Proteins
| Cell Line | Treatment | Protein | Fold Change vs. Control | Reference |
| MDA-MB-231 (Breast Cancer) | 25 µM DMC, 24h | p-AMPKα (Thr172) | Increased | [5] |
| PC3 (Prostate Cancer) | 25 µM DMC, 24h | p-AMPKα (Thr172) | Increased | [7] |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | Protein | Fold Change vs. Control | Reference |
| HOS (Osteosarcoma) | 20 µM DMC, 24h | Cleaved Caspase-3 | Increased | [8] |
| HOS (Osteosarcoma) | 20 µM DMC, 24h | Cleaved PARP | Increased | [8] |
| A431 (Skin Cancer) | 40 µM DMC, 48h | Bcl-2 | Decreased | [6] |
| A431 (Skin Cancer) | 40 µM DMC, 48h | Bax | Increased | [6] |
Troubleshooting and Best Practices
-
Weak or No Signal: Increase protein load, primary antibody concentration, or ECL substrate sensitivity. Ensure efficient protein transfer.
-
High Background: Optimize blocking conditions (time, agent), antibody dilutions, and washing steps.
-
Non-Specific Bands: Use high-quality, validated antibodies. Optimize antibody dilution and blocking conditions.
-
Phosphoprotein Detection: Always include phosphatase inhibitors in your lysis buffer. Use BSA for blocking and antibody dilutions. Run a total protein control alongside the phospho-protein.
Conclusion
Western blot analysis is an indispensable tool for dissecting the molecular mechanisms underlying the therapeutic effects of this compound. By carefully following the detailed protocols and considering the key signaling pathways outlined in this guide, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of this promising natural compound. The ability to reliably quantify changes in protein expression and phosphorylation is paramount to advancing the development of this compound as a potential therapeutic agent for a range of human diseases.
References
-
Affinity Biosciences. (n.d.). Phospho-NF-kB p65 (Ser536) Antibody. Retrieved from [Link]
-
antibodies-online. (n.d.). NF-kB p65 Antibodies. Retrieved from [Link]
-
Chen, C. I., et al. (2020). Curcumin, this compound, and bisthis compound induced caspase-dependent and –independent apoptosis via Smad or Akt signaling pathways in HOS cells. BMC complementary medicine and therapies, 20(1), 74. [Link]
-
Li, L., et al. (2014). Dimethoxy Curcumin Induces Apoptosis by Suppressing Survivin and Inhibits Invasion by Enhancing E-Cadherin in Colon Cancer Cells. Medical Science Monitor, 20, 1146–1152. [Link]
-
CUSABIO. (n.d.). PRKAA2 (AMPK) Antibody (Phospho-Thr172), Recombinant Monoclonal. Retrieved from [Link]
-
Lin, H. Y., et al. (2019). This compound induces apoptosis in HER2 overexpressing bladder cancer cells through degradation of HER2 and inhibiting the PI3K/Akt pathway. Journal of cellular and molecular medicine, 23(10), 6858–6867. [Link]
-
Liu, K. C., et al. (2017). Effects of this compound on the viability and apoptosis of skin cancer cells. Molecular medicine reports, 16(1), 699–705. [Link]
-
Biocompare. (n.d.). phospho-AMPK Western Blot Antibody Products. Retrieved from [Link]
-
Lee, G. J., et al. (2022). This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma. Translational cancer research, 11(5), 1333–1347. [Link]
-
Chen, W. C., et al. (2021). The Demethoxy Derivatives of Curcumin Exhibit Greater Differentiation Suppression in 3T3-L1 Adipocytes Than Curcumin: A Mechanistic Study of Adipogenesis and Molecular Docking. Molecules (Basel, Switzerland), 26(14), 4268. [Link]
-
Funk, J. L., et al. (2016). Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents. Journal of natural products, 79(3), 536–543. [Link]
-
Wang, L., et al. (2020). Regulation of the AMPK/mTOR pathway by curcumin under glucose-replenishment and glucose-deficient conditions. ResearchGate. [Link]
-
St John's Laboratory. (2020, November 12). Trial size BAX antibodies available in the Antibody Validation Project. [Link]
-
Kim, M. S., et al. (2008). Comparison of suppressive effects of this compound and bisthis compound on expressions of inflammatory mediators in vitro and in vivo. Archives of pharmacal research, 31(4), 487–494. [Link]
-
Lee, J. H., et al. (2016). Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF-κB, uPA activator and MMP9. Oncology reports, 36(4), 2327–2334. [Link]
-
Shieh, J. M., et al. (2013). This compound inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells. Journal of agricultural and food chemistry, 61(26), 6366–6375. [Link]
-
Chen, Y. C., et al. (2015). This compound Modulates Prostate Cancer Cell Proliferation via AMPK-Induced Down-regulation of HSP70 and EGFR. ResearchGate. [Link]
-
Buhrmann, C., et al. (2011). Curcumin modulates nuclear factor κB (NF-κB)-mediated inflammation in human tenocytes in vitro: role of the phosphatidylinositol 3-kinase/Akt pathway. The Journal of biological chemistry, 286(32), 28556–28566. [Link]
-
Thongon, N., et al. (2020). Curcumin inhibits activation of NF-kB in macrophages. ResearchGate. [Link]
-
Buhrmann, C., et al. (2011). Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro. ResearchGate. [Link]
Sources
- 1. NF-kappaB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Comparison of suppressive effects of this compound and bisthis compound on expressions of inflammatory mediators in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 5. This compound inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the viability and apoptosis of skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin, this compound, and bisthis compound induced caspase-dependent and –independent apoptosis via Smad or Akt signaling pathways in HOS cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Demethoxycurcumin-Induced Apoptosis using Annexin V/PI Flow Cytometry
Introduction: Unveiling the Pro-Apoptotic Potential of Demethoxycurcumin
This compound (DMC), a naturally occurring analog of curcumin, has garnered significant interest within the oncology and drug development sectors for its potent anti-tumor properties.[1][2] A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[3][4] Understanding and accurately quantifying the apoptotic response to DMC is paramount for elucidating its mechanism of action and determining its therapeutic potential.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to analyze apoptosis induced by this compound. We will delve into the scientific rationale behind the methodology, provide a detailed experimental protocol, and offer insights into data analysis and interpretation, ensuring a robust and reproducible assessment of cellular apoptosis.
The Annexin V/PI assay is a cornerstone technique in apoptosis research, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5] This method leverages the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[5][7] Propidium iodide, a fluorescent intercalating agent, is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[8]
The Molecular Cascade: this compound's Path to Apoptosis
This compound initiates apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This dual-pronged attack ensures a robust and efficient elimination of cancer cells.
Key mechanistic highlights include:
-
Inhibition of NF-κB Pathway: DMC has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cell survival and proliferation in many cancers.[2][3]
-
Activation of Caspase Signaling: The apoptotic cascade is executed by a family of proteases called caspases. DMC treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[1][2][3]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for mitochondrial integrity.[9][10][11] DMC shifts this balance in favor of apoptosis by upregulating pro-apoptotic members and downregulating anti-apoptotic ones.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release: The altered Bcl-2 family protein ratio leads to MOMP, resulting in the release of cytochrome c from the mitochondria into the cytosol.[2][3][12][13][14][15][16]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and subsequent activation of caspase-9.[15]
Below is a diagram illustrating the signaling pathways involved in this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Data Analysis and Interpretation
Proper gating is crucial for accurate quantification of apoptotic cells. A typical gating strategy involves:
-
Forward Scatter (FSC) vs. Side Scatter (SSC) Plot: Gate on the main cell population to exclude debris and cell aggregates. [5][17]2. Singlet Gating: Use an FSC-Area vs. FSC-Height plot to exclude doublets. [17]3. Annexin V vs. PI Dot Plot: From the singlet population, create a dot plot of Annexin V-FITC (typically on the x-axis) vs. PI (typically on the y-axis). Divide the plot into four quadrants to distinguish the different cell populations. [17] The four quadrants represent:
-
Lower Left (Annexin V- / PI-): Live, viable cells. * Lower Right (Annexin V+ / PI-): Early apoptotic cells. * Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells. * Upper Left (Annexin V- / PI+): Necrotic cells (this population is typically small in apoptosis studies). [18]
Caption: Flow cytometry data analysis workflow.
Quantitative Data Summary
The results can be summarized in a table to compare the effects of different concentrations of this compound.
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| Vehicle Control (DMSO) | 94 ± 2.5 | 4 ± 1.0 | 2 ± 0.7 |
| DMC (Low Conc.) | 75 ± 3.2 | 15 ± 2.5 | 10 ± 1.8 |
| DMC (High Conc.) | 40 ± 4.1 | 35 ± 3.8 | 25 ± 3.1 |
| Positive Control | 20 ± 3.5 | 45 ± 4.2 | 35 ± 3.9 |
Note: The values presented are hypothetical and will vary depending on the cell line, DMC concentration, and treatment duration.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining in negative control | - Non-specific antibody binding- Reagent concentration too high | - Ensure proper washing steps- Titrate Annexin V-FITC and PI concentrations [5] |
| Weak or no signal in positive control | - Ineffective apoptosis induction- Reagent degradation | - Optimize positive control treatment- Use fresh reagents and store them properly [5] |
| High percentage of necrotic cells (Annexin V- / PI+) | - Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing)- Treatment is causing necrosis rather than apoptosis | - Handle cells gently<br>- Consider a time-course experiment to capture earlier apoptotic events |
| Cell clumps or aggregates | - Incomplete cell dissociation | - Gently pipette to create a single-cell suspension- Consider using a cell strainer [5] |
Conclusion
The flow cytometry-based Annexin V/PI assay is a powerful and quantitative method for evaluating this compound-induced apoptosis. [5]By understanding the underlying molecular mechanisms and adhering to a well-defined protocol, researchers can obtain reliable and reproducible data. This application note provides a comprehensive framework to guide your investigations into the pro-apoptotic effects of this compound, ultimately contributing to the development of novel cancer therapeutics.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma. Translational Cancer Research. [Link]
-
This compound induces the apoptosis of human lung cancer NCI-H460 cells through the mitochondrial-dependent pathway. PubMed. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma. National Center for Biotechnology Information. [Link]
-
This compound induces apoptosis and reduces cell migration by affecting AKT/mTOR-dependent autophagy in human glioma U87MG and T98G cell lines. PubMed. [Link]
-
The gating strategy for the Annexin-V/PI apoptosis analysis. ResearchGate. [Link]
-
Mechanism of Apoptosis Induced by Curcumin in Colorectal Cancer. MDPI. [Link]
-
This compound induces the apoptosis of human lung cancer NCI-H460 cells through the mitochondrial-dependent pathway. Spandidos Publications. [Link]
-
Bisthis compound promotes apoptosis in human platelets via activation of ERK signaling pathway. PubMed. [Link]
-
How should I gate my Annexin V/PI data?. ResearchGate. [Link]
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed. [Link]
-
Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization. National Center for Biotechnology Information. [Link]
-
Bcl-2 family. Wikipedia. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]
-
The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event. National Center for Biotechnology Information. [Link]
-
Cell Death Mechanisms, BCL-2 Proteins, & CAR-T Cells. YouTube. [Link]
-
Mitochondrion. Wikipedia. [Link]
-
Caspase-mediated apoptosis induced by curcumin. ResearchGate. [Link]
-
[Quick note] Let's talk about the BCL-2 family of proteins and cell death. Medium. [Link]
-
Curcumin induces Apaf-1-dependent, p21-mediated caspase activation and apoptosis. National Center for Biotechnology Information. [Link]
-
Implications Of Cytochrome C Release In Apoptosis. FasterCapital. [Link]
-
Cytochrome c: the Achilles' heel in apoptosis. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound induces the apoptosis of human lung cancer NCI-H460 cells through the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 4. This compound induces apoptosis and reduces cell migration by affecting AKT/mTOR-dependent autophagy in human glioma U87MG and T98G cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 11. medium.com [medium.com]
- 12. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrion - Wikipedia [en.wikipedia.org]
- 15. fastercapital.com [fastercapital.com]
- 16. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Demethoxycurcumin (DMC) HPLC Analysis
Status: Operational Ticket Topic: Troubleshooting Separation, Stability, and Detection of Demethoxycurcumin Assigned Specialist: Senior Application Scientist, Chromatography Division
Introduction: The "Curcuminoid Triad" Challenge
Welcome to the technical support hub for this compound (DMC). In natural product analysis, DMC rarely appears alone. It exists as part of the "Curcuminoid Triad" alongside Curcumin (CUR) and Bisthis compound (BDMC) .
From a chromatography perspective, DMC is the "middle child"—structurally intermediate between the polar BDMC and the hydrophobic Curcumin. This makes it the most susceptible to co-elution issues. This guide addresses the three most common support tickets we receive: poor resolution, peak tailing, and sample instability.
Module 1: Resolution & Co-elution
Q: "Why can't I separate this compound from Curcumin? They co-elute or show a valley, not a baseline separation."
A: The issue is likely insufficient hydrophobic selectivity or improper organic modifier strength.
DMC differs from Curcumin by only one methoxy group (
Optimization Protocol
-
Stationary Phase Selection:
-
Standard: C18 (Octadecylsilane) is mandatory.
-
Specification: 250 mm x 4.6 mm, 5 µm particle size is the "Golden Standard" for baseline resolution (
). -
Why: Shorter columns (100 mm or 150 mm) often fail to provide enough theoretical plates to separate the critical pair (DMC/CUR) unless sub-2 µm (UHPLC) particles are used.
-
-
Mobile Phase Tuning:
-
Organic Modifier: Use Acetonitrile (ACN) instead of Methanol. ACN provides sharper peaks and better selectivity for the methoxy-group difference.
-
Isocratic Mode: Start with 40-50% ACN in water (acidified).[1]
-
Acidity is Critical: The mobile phase must be acidified (pH 3.0–3.5) using 0.1% Phosphoric Acid or 1-2% Acetic Acid. This suppresses the ionization of the phenolic protons, keeping the analytes in their neutral form for consistent retention.
-
Troubleshooting Logic: Resolution
Figure 1: Decision tree for optimizing the resolution between this compound and Curcumin.
Module 2: Peak Shape & Tailing
Q: "My DMC peak is asymmetrical (tailing factor > 1.5). How do I fix this?"
A: Tailing is caused by the interaction of DMC's phenolic hydroxyls with residual silanols on the column stationary phase.
Curcuminoids exhibit keto-enol tautomerism. In the enol form, they can chelate with metal ions or hydrogen bond with active silanol sites on the silica backbone of the column.
Diagnostic Table: Peak Shape Issues
| Symptom | Probable Cause | Corrective Action |
| Tailing (T > 1.5) | Silanol Interaction: Residual silanols on the silica surface are binding to the DMC hydroxyl group. | Lower pH: Ensure mobile phase pH is < 3.0. Use high-purity, "end-capped" C18 columns to minimize exposed silanols [1]. |
| Split Peaks | Solvent Mismatch: Sample is dissolved in 100% organic solvent (e.g., pure ACN) but injected into a weaker mobile phase (e.g., 50% Water). | Dilute Sample: Dissolve the sample in the mobile phase (50:50 ACN:Buffer) before injection to prevent precipitation at the column head [2]. |
| Broad Peaks | Column Aging or Void: The column bed has collapsed, or the frit is clogged. | Reverse Flush: Back-flush the column (if permitted by manufacturer) or replace the guard column. |
Module 3: Stability & "Ghost Peaks"
Q: "I see new, small peaks appearing in my standard solution after 4 hours. Is my DMC degrading?"
A: Yes. Curcuminoids are highly sensitive to light and alkaline pH.
DMC is generally more stable than Curcumin, but it still undergoes hydrolytic degradation and photodegradation. If your buffer pH drifts above 7.0, DMC degrades into ferulic acid and vanillin-like compounds, which appear as "ghost peaks" early in the chromatogram [3].
The "Amber Protocol" for Sample Preparation
To ensure data integrity, you must create a self-validating stability system.
-
Extraction Solvent: Use Methanol or Ethanol for extraction. Avoid alkaline buffers during extraction.
-
Light Protection: All glassware (volumetric flasks, HPLC vials) must be Amber . If amber glass is unavailable, wrap vessels in aluminum foil immediately.
-
Temperature: Autosampler temperature should be set to 4°C . At room temperature, degradation can occur within 6–8 hours.
-
Filtration: Use PTFE (Teflon) 0.45 µm filters. Nylon filters can sometimes bind to curcuminoids, causing loss of recovery.
Workflow Visualization: Sample Integrity
Figure 2: Sample preparation workflow emphasizing stability checkpoints.
Module 4: Detection & Linearity
Q: "What is the optimal wavelength? I see literature citing 420 nm, 425 nm, and 430 nm."
A: 425 nm is the isosbestic-like compromise for simultaneous analysis.
-
Curcumin Max: ~425–430 nm
-
This compound Max: ~420–425 nm
-
Bisthis compound Max: ~415–420 nm
Recommendation: Set your Diode Array Detector (DAD) or UV-Vis detector to 425 nm [4]. This provides the best balance of sensitivity for all three compounds without favoring one significantly.
Linearity Check: DMC has a linear response typically between 0.5 µg/mL and 50 µg/mL . If analyzing plasma samples, fluorescence detection (Ex 420 nm / Em 540 nm) is required for sensitivity below 50 ng/mL.
References
-
McCalley, D. V. (2023).[2] "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Chemical Communications. Link
-
Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International. Link
-
Schneider, C., et al. (2015). "Degradation of curcumin: From mechanism to biological implications."[3][4] Journal of Agricultural and Food Chemistry. Link
-
Jayaprakasha, G. K., et al. (2002).[5] "Improved HPLC method for the determination of curcumin, this compound, and bisthis compound." Journal of Agricultural and Food Chemistry. Link
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved HPLC method for the determination of curcumin, this compound, and bisthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Demethoxycurcumin
Welcome to the technical support center for demethoxycurcumin (DMC) research. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the poor bioavailability of this promising therapeutic agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
This compound, a natural analog of curcumin, exhibits a range of beneficial pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][2] However, its therapeutic potential is often limited by its low oral bioavailability, which stems from factors such as poor aqueous solubility, rapid metabolism, and chemical instability at physiological pH.[2][3][4][5] This guide provides evidence-based strategies and detailed protocols to help you enhance the systemic exposure of DMC in your preclinical and clinical research.
I. Understanding the Core Problem: Why is this compound's Bioavailability Poor?
Before delving into solutions, it's crucial to understand the underlying reasons for DMC's limited bioavailability. Similar to its parent compound, curcumin, DMC faces several physiological barriers:
-
Low Aqueous Solubility: this compound is a lipophilic molecule with very low solubility in water, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[2][4]
-
Rapid Metabolism: Once absorbed, DMC undergoes extensive metabolism, primarily through reduction and conjugation in the liver and intestinal wall.[6] This rapid conversion to metabolites reduces the concentration of the active parent compound in systemic circulation.
-
Chemical Instability: DMC is susceptible to degradation in neutral and alkaline environments, such as the intestines.[7][8] This instability further diminishes the amount of intact compound available for absorption.
-
Efflux by Transporters: Like many xenobiotics, DMC may be subject to efflux back into the intestinal lumen by membrane transporters like P-glycoprotein, further limiting its net absorption.
Interestingly, some studies suggest that this compound and bisthis compound may be more bioavailable than curcumin itself. A meta-analysis of randomized cross-over trials in healthy humans indicated that this compound was 2.32 times more bioavailable than curcumin.[9] This is potentially due to its greater chemical stability at physiological pH.[2]
II. Troubleshooting & Experimental Guides
This section provides practical, question-and-answer-based troubleshooting for common experimental hurdles, followed by detailed protocols for promising bioavailability enhancement strategies.
Q1: My in vitro results with DMC are promising, but they don't translate to in vivo models. What's going wrong?
This is a classic challenge when working with compounds like DMC. The discrepancy often arises from the bioavailability issues discussed above. Here’s a troubleshooting workflow:
-
Verify Compound Integrity: First, ensure the DMC you are using is of high purity and has not degraded. Confirm its identity and purity using techniques like HPLC, LC-MS, and NMR.
-
Assess Solubility in Formulation: How are you preparing DMC for oral administration in your animal model? Suspending it in an aqueous vehicle like saline or carboxymethylcellulose (CMC) without any solubilizing agents will likely result in poor and variable absorption.
-
Consider Pre-formulation Studies: Before moving to expensive and time-consuming in vivo studies, perform basic pre-formulation assessments. Test the solubility of DMC in various pharmaceutically acceptable solvents and surfactant systems. This will inform the development of a more suitable delivery vehicle.
-
Analyze Plasma Concentrations: If you are not already doing so, it is critical to measure the plasma concentrations of DMC and its major metabolites in your animal model. This pharmacokinetic data will provide direct evidence of absorption and metabolism, helping you understand if the compound is reaching the systemic circulation at therapeutic concentrations.
Q2: I'm trying to formulate DMC into nanoparticles, but I'm struggling with particle size and stability. What are some common pitfalls?
Nanoformulations are a powerful strategy to enhance the bioavailability of poorly soluble drugs.[10][11][12] However, the process can be tricky. Here are some common issues and their solutions:
-
Issue: Large and Polydisperse Nanoparticles.
-
Cause: This could be due to several factors, including inappropriate polymer/lipid concentration, inefficient mixing during formulation, or the use of a suboptimal solvent system.
-
Troubleshooting:
-
Optimize the drug-to-carrier ratio.
-
Increase the energy input during formulation (e.g., higher sonication power or homogenization speed).
-
Ensure the organic solvent is completely miscible with the anti-solvent (aqueous phase).
-
Experiment with different stabilizers or surfactants to prevent particle aggregation.
-
-
-
Issue: Nanoparticle Aggregation and Instability Over Time.
-
Cause: Insufficient surface charge or steric hindrance can lead to particle aggregation. The formulation may also be susceptible to Ostwald ripening.
-
Troubleshooting:
-
Incorporate charged polymers or surfactants to increase the zeta potential of your nanoparticles. A zeta potential of ±30 mV is generally considered stable.
-
Add a cryoprotectant (e.g., trehalose, sucrose) before lyophilization to prevent aggregation upon reconstitution.
-
Store the nanoparticle suspension at an appropriate temperature (often 4°C) and protect it from light.
-
-
Q3: I'm co-administering DMC with piperine, but I'm not seeing the expected increase in bioavailability. Why might this be?
Co-administration with piperine, an inhibitor of drug-metabolizing enzymes and P-glycoprotein, is a well-known strategy to enhance the bioavailability of curcuminoids.[13][14] If you're not observing the desired effect, consider the following:
-
Dose and Ratio: The ratio of DMC to piperine is crucial. While a common approach is to use a small amount of piperine (e.g., 5-20 mg) with a larger dose of the curcuminoid, the optimal ratio may need to be determined empirically for DMC.[15]
-
Timing of Administration: Ensure that DMC and piperine are administered simultaneously to maximize the inhibitory effect of piperine on first-pass metabolism.
-
Formulation: The formulation of both compounds can impact their dissolution and absorption. If either compound is not adequately solubilized in the gastrointestinal tract, their interaction will be limited.
-
Interspecies Variability: The activity of metabolic enzymes and transporters can vary significantly between species. A successful outcome in one animal model may not directly translate to another or to humans.
III. Key Strategies and Protocols for Enhancing this compound Bioavailability
Here, we detail three primary strategies to overcome the poor bioavailability of DMC, complete with step-by-step experimental protocols.
Encapsulating DMC within polymeric nanoparticles can improve its solubility, protect it from degradation, and facilitate its absorption.[12]
Experimental Workflow for Polymeric Nanoparticle Formulation
Caption: Piperine enhances DMC bioavailability by inhibiting metabolism and efflux.
Step-by-Step Protocol: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week with free access to food and water.
-
Grouping: Divide the animals into two groups (n=6 per group):
-
Group 1 (Control): Receives a suspension of DMC.
-
Group 2 (Treatment): Receives a co-suspension of DMC and piperine.
-
-
Dose Preparation:
-
Prepare a 10 mg/mL suspension of DMC in 0.5% CMC.
-
Prepare a co-suspension of 10 mg/mL DMC and 1 mg/mL piperine in 0.5% CMC.
-
-
Administration: Administer the respective formulations to the rats via oral gavage at a dose of 100 mg/kg for DMC and 10 mg/kg for piperine.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Extract DMC from the plasma using a suitable protein precipitation or liquid-liquid extraction method. Quantify the DMC concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups.
Solid dispersions improve the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier at the molecular level.
Step-by-Step Protocol: Preparation of DMC Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve 100 mg of this compound and 900 mg of a hydrophilic carrier (e.g., polyvinylpyrrolidone K30 - PVP K30) in a suitable solvent, such as a mixture of dichloromethane and methanol (1:1 v/v).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed.
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent. Pulverize the dried mass using a mortar and pestle and pass it through a sieve.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of DMC within the carrier.
-
Powder X-ray Diffraction (PXRD): To assess the crystalline nature of the solid dispersion.
-
In Vitro Dissolution Study: Perform dissolution testing of the solid dispersion in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare it to the dissolution of pure DMC.
-
IV. Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| DMC Suspension (Control) | 50 ± 12 | 2.0 | 350 ± 85 | 100 |
| DMC + Piperine | 120 ± 25 | 1.5 | 980 ± 150 | 280 |
| DMC-PLGA Nanoparticles | 250 ± 40 | 1.0 | 2100 ± 320 | 600 |
Data are presented as mean ± standard deviation.
V. Conclusion
Overcoming the poor bioavailability of this compound is a critical step in unlocking its full therapeutic potential. The strategies outlined in this guide—nanoformulation, co-administration with bioenhancers, and solid dispersions—offer viable pathways to enhance its systemic exposure. Researchers should adopt a systematic approach, starting with a thorough understanding of the underlying challenges and progressing through rational formulation design and rigorous in vivo evaluation. By applying the principles and protocols detailed here, the scientific community can move closer to translating the promising in vitro activities of this compound into effective clinical applications.
References
-
ResearchGate. Bioavailability challenges of curcumin | Request PDF. [Link]
-
NIH. Investigating Bioavailability of Curcumin and Piperine Combination in Comparison to Turmeric Rhizomes: An in vitro Study - PMC. [Link]
-
ResearchGate. This compound: A naturally occurring curcumin analogue for treating non‐cancerous diseases. [Link]
-
MDPI. Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin. [Link]
-
ResearchGate. (PDF) this compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis of Randomized Cross-Over Trials in Healthy Humans and an In Vitro Mechanistic Exploration. [Link]
-
NIH. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC. [Link]
-
MDPI. This compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis of Randomized Cross-Over Trials in Healthy Humans and an In Vitro Mechanistic Exploration. [Link]
-
ResearchGate. Challenges and Strategies for Bioavailability of Curcumin | Request PDF. [Link]
-
NIH. Novel nanomicelle formulation to enhance bioavailability and stability of curcuminoids. [Link]
-
NIH. Methods Used for Enhancing the Bioavailability of Oral Curcumin in Randomized Controlled Trials: A Meta-Research Study. [Link]
-
Taylor & Francis. This compound – Knowledge and References. [Link]
-
MDPI. Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica. [Link]
-
ResearchGate. Oxidative Transformation of Demethoxy- and Bisthis compound: Products, Mechanism of Formation, and Poisoning of Human Topoisomerase IIα | Request PDF. [Link]
-
NIH. The Demethoxy Derivatives of Curcumin Exhibit Greater Differentiation Suppression in 3T3-L1 Adipocytes Than Curcumin: A Mechanistic Study of Adipogenesis and Molecular Docking. [Link]
-
Wikipedia. Bisthis compound. [Link]
-
NIH. This compound | C20H18O5 - PubChem. [Link]
-
NIH. Degradation of curcumin: From mechanism to biological implications - PMC. [Link]
-
FooDB. Showing Compound this compound (FDB011964). [Link]
-
ResearchGate. Curcumin nanoformulation strategies enhance bioavailability and.... [Link]
-
Preprints.org. Effect of Curcumin plus Piperine on Redox Imbalance and Inflammation in Inflammatory Bowel Disease Patients: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial[v1]. [Link]
-
National Cancer Institute. Definition of curcumin/demethoxycurcumin/bisthis compound-containing supplement - NCI Drug Dictionary. [Link]
-
NIH. Therapeutic Applications of Curcumin Nanoformulations - PMC. [Link]
-
ACS Publications. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? | ACS Omega. [Link]
-
PubMed. The Effects of Curcumin Plus Piperine Co-administration on Inflammation and Oxidative Stress: A Systematic Review and Meta-analysis of Randomized Controlled Trials. [Link]
-
ResearchGate. Investigating Bioavailability of Curcumin and Piperine Combination in Comparison to Turmeric Rhizomes: An in vitro Study. [Link]
-
ResearchGate. Enhancing the Bioavailability and Bioactivity of Curcumin for Disease Prevention and Treatment. [Link]
-
PubMed. Curcumin-piperine co-supplementation and human health: A comprehensive review of preclinical and clinical studies. [Link]
-
MDPI. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. [Link]
-
PubMed. Enhancing Curcumin Oral Bioavailability Through Nanoformulations. [Link]
Sources
- 1. This compound - LKT Labs [lktlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Demethoxy Derivatives of Curcumin Exhibit Greater Differentiation Suppression in 3T3-L1 Adipocytes Than Curcumin: A Mechanistic Study of Adipogenesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Applications of Curcumin Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Effects of Curcumin Plus Piperine Co-administration on Inflammation and Oxidative Stress: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Curcumin-piperine co-supplementation and human health: A comprehensive review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating Bioavailability of Curcumin and Piperine Combination in Comparison to Turmeric Rhizomes: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Demethoxycurcumin (DMC) Stability & Handling
Topic: Preventing Demethoxycurcumin (DMC) Degradation During Experiments Audience: Researchers, Formulation Scientists, and Analytical Chemists Version: 2.1 (Current)
Introduction: Why is my DMC degrading?
This compound (DMC) is chemically fragile. While it is naturally more stable than its parent compound, Curcumin, it shares the same structural vulnerability: the
This guide provides self-validating protocols to stabilize DMC. If you are observing color changes (yellow to red/brown) , precipitation (black dots in media) , or vanishing HPLC peaks , follow the modules below.
Module 1: Storage & Stock Solution Preparation
Issue: "My stock solution has precipitated or changed color after freezing."
The Mechanism
DMC is hydrophobic. In aqueous environments, it aggregates. In organic solvents (DMSO/Ethanol), it is stable only if protected from light and hydrolysis. The "red shift" often indicates an alkaline shift or formation of degradation products.
Optimized Protocol: The "Zero-Light" Stock Prep
Follow this protocol to ensure stock integrity for up to 3 months.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol for long-term storage as it allows faster oxidative degradation.
-
Concentration: Prepare stocks at 10–20 mM . Higher concentrations (50 mM+) increase the risk of "crashing out" upon thawing.
-
Acidification (The Secret Step): Add 0.1% (v/v) Acetic Acid to your DMSO solvent before dissolving the DMC powder. This locks the molecule in its stable enol form.
-
Container: Use Amber Glass vials with Teflon-lined caps. Never use clear plastic microfuge tubes for long-term storage; they are permeable to oxygen and light.
Visualization: Stock Preparation Workflow
Figure 1: Optimized workflow for preparing stable DMC stock solutions. The addition of acid is critical for preventing autoxidation.
Module 2: pH Management & Biological Assays
Issue: "I lose 50% of my DMC signal within 1 hour of adding it to cell culture media."
The Mechanism: Alkaline Hydrolysis
At pH > 7.0, the keto-enol equilibrium of DMC shifts. The deprotonated form is highly reactive and undergoes hydrolytic degradation into aldehydes (e.g., vanillin) and ferulic acid derivatives.
Comparative Stability Data (Half-Life at 37°C)
| Condition | Curcumin | This compound (DMC) | Status |
| pH 5.0 (Acidic) | Stable (> 1 week) | Stable (> 1 week) | Safe Zone |
| pH 7.4 (Physiological) | ~1–2 hours | ~3–4 hours | Danger Zone |
| pH 8.0 (Basic) | ~15 min | ~30–45 min | Critical Failure |
| Serum (10% FBS) | ~4–8 hours | ~8–12 hours | Stabilized |
Data synthesized from kinetic degradation studies [1, 2].[1][2][3] Note: DMC is roughly 2x more stable than Curcumin, but still degrades rapidly without stabilization.
Troubleshooting Guide: Cell Culture
Q: How do I keep DMC stable during a 24-hour incubation? A: You cannot stop degradation entirely, but you can slow it down:
-
Serum is Mandatory: Never treat cells in serum-free media unless absolutely necessary. Albumin (BSA/FBS) binds DMC and protects it from hydrolysis.
-
Daily Refresh: For treatments >12 hours, replace the media with fresh DMC-containing media every 12 hours.
-
Buffer Check: Ensure your incubator CO2 is calibrated. If the media turns pink/purple (pH > 8.0), your DMC is gone.
Q: I see "Black Dots" in my media under the microscope. A: This is precipitation, not contamination.
-
Cause: Adding high-concentration DMSO stock directly to aqueous media causes a "solvent shock."
-
Fix: Use the Step-Down Dilution Method :
-
Dilute 10 mM Stock 1:10 in sterile PBS (creates 1 mM intermediate).
-
Add this intermediate to the media.
-
Vortex immediately.
-
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Issue: "My standard curve is non-linear or peak areas drift during the run."
The Mechanism: Photodegradation
DMC absorbs UV-Vis light (max ~420-425 nm). Exposure to ambient lab light (fluorescent) excites the molecule, leading to cyclization or oxidative cleavage.
HPLC Protocol Adjustments
| Parameter | Standard Protocol | DMC Optimized Protocol |
| Autosampler Temp | Room Temp (25°C) | 4°C (Cooled) |
| Mobile Phase | Water/Acetonitrile | 0.1% Formic Acid in Water/ACN |
| Vials | Clear Glass | Amber Glass |
| Run Time | Long gradients | Short isocratic (if possible) to limit on-column time |
Visualization: Degradation Pathways
Figure 2: Primary degradation triggers. Blocking light and maintaining acidic/neutral pH prevents the formation of the reactive intermediate.
References
-
Kinetics of Alkaline Degradation of Curcuminoids. Source: Buescher, R., & Yang, L. (2000). Journal of Food Science. Relevance: Establishes the pseudo-first-order kinetics of DMC degradation and confirms DMC is more stable than curcumin but degrades rapidly at pH > 7.4.
-
Stability of Curcuminoids in Cell Culture Media. Source: Griesser, M., et al. (2011). Planta Medica. Relevance: Demonstrates the stabilizing effect of serum proteins (FBS) on curcuminoids and the rapid loss of compounds in serum-free conditions.
-
Photodegradation of Methoxy-Substituted Curcuminoids. Source: Galer, K., & Sket, B. (2015).[4] Acta Chimica Slovenica. Relevance: Details the mechanism of light-induced degradation and the specific vulnerability of the diketone bridge to photon excitation.
-
Physical and Chemical Stability of Curcumin in Aqueous Solutions. Source: Kharat, M., et al. (2017).[5][6] Journal of Agricultural and Food Chemistry. Relevance: Provides comparative data on pH-dependent stability and the impact of encapsulation/emulsions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in scaling up demethoxycurcumin synthesis
Technical Support Center: Scalable Demethoxycurcumin (DMC) Synthesis
Welcome to the Advanced Synthesis Support Hub
Current Status: 🟢 Operational Topic: Scale-Up Protocols for Asymmetric Curcuminoids (this compound) Ticket Priority: High (Process Engineering & QA)
Introduction: The Asymmetry Bottleneck
Scaling up this compound (DMC) presents a unique challenge compared to symmetric curcuminoids (Curcumin or Bisthis compound).[1] The core difficulty lies in breaking symmetry: reacting acetylacetone (acac) with two different aldehydes (Vanillin and 4-Hydroxybenzaldehyde) inevitably creates a statistical distribution.[1]
This guide addresses the three critical failure points in scale-up: Selectivity Control , Boron Complex Management , and Downstream Purification .[1]
Module 1: Reaction Engineering & Selectivity
Ticket #404: "I’m getting a 1:2:1 mixture. How do I target DMC specifically?"
Diagnosis: You are likely performing a "one-pot" Pabon reaction where both aldehydes are introduced simultaneously. Acetylacetone has two equivalent terminal methyl groups. Without blocking one, the reaction follows statistical probability, yielding ~25% Curcumin, ~50% DMC, and ~25% Bisthis compound (BDMC).[1]
Resolution Protocol: The Sequential Addition Strategy To bias the reaction toward DMC, you must disrupt the simultaneous condensation kinetics.
Step-by-Step Optimization:
-
Stoichiometry Adjustment: Do not use a 1:1:1 ratio. Use a slight excess of the less reactive aldehyde (typically 4-hydroxybenzaldehyde) to push the formation of the mono-adduct intermediate.
-
Kinetic Control (Stepwise):
-
Phase A: Form the Boron-Acetylacetone complex first (using
or ).[1] -
Phase B: Add 0.9 equivalents of Vanillin. Allow reaction to proceed at lower temperature (
) to favor mono-condensation. -
Phase C: Add 1.2 equivalents of 4-Hydroxybenzaldehyde and increase temperature (
) to drive the second condensation. -
Note: Even with this method, symmetric byproducts are unavoidable.[1] Downstream purification (Module 3) is mandatory.[1]
-
Visualizing the Statistical Challenge:
Caption: The statistical probability of product formation in a standard one-pot Pabon reaction. Targeting DMC requires breaking this symmetry.
Module 2: Boron Complex Management (The "Unclick" Step)
Ticket #502: "My product has high residual boron and won't crystallize."
Diagnosis: The Pabon reaction relies on forming a boron enolate to protect the C3 carbon (preventing Knoevenagel condensation). This complex is robust. Incomplete hydrolysis leaves boron bound to the molecule, preventing proper crystallization and failing regulatory heavy metal limits.
Troubleshooting Guide:
| Parameter | Standard Protocol (Lab Scale) | Scale-Up Modification (Industrial) | Reason for Change |
| Boron Source | Boric Oxide ( | Tributyl Borate or | |
| Water Scavenging | None / Dean-Stark | Trialkyl Borate Excess | Water generated during condensation hydrolyzes the complex prematurely. Borates scavenge this water. |
| Hydrolysis | Dilute HCl (1N) | Hydrated Metal Oxides (Alumina/Silica) | Acidic hydrolysis at scale causes degradation.[1] "Unclick" chemistry using hydrated alumina allows boron removal by filtration. |
The "Unclick" Hydrolysis Protocol:
-
Dissolution: Dissolve the crude boron-curcuminoid complex in Methanol.
-
Catalyst Addition: Add 20% w/w Hydrated Alumina (
).[1] -
Reflux: Heat to reflux for 4–6 hours. The hydrated surface facilitates anion exchange, releasing the free curcuminoid.
-
Filtration: Filter the alumina (which now retains the boron). The filtrate contains the boron-free DMC.
Module 3: Downstream Processing & Purification
Ticket #601: "Column chromatography is too expensive. How do I separate DMC?"
Diagnosis: Curcuminoids have extremely similar polarity and solubility profiles. Standard silica chromatography consumes massive amounts of solvent (Ethyl Acetate/Hexane), making it economically unviable at kilogram scale.[1]
Solution: Supercritical Fluid Chromatography (SFC) or Fractional Crystallization. [1]
Option A: Fractional Crystallization (Cost-Effective) [1]
-
Solvent System: Methanol/Water or Isopropanol.
-
Mechanism: Curcumin is the least soluble, followed by DMC, then BDMC.[1]
-
Protocol:
-
Dissolve mixture in hot Methanol.
-
Slowly cool to
. The first crop is predominantly Curcumin . Filter this out. -
Concentrate the mother liquor and cool to
. The second crop is enriched This compound . -
Recrystallize the second crop 2–3 times to achieve >95% purity.
-
Option B: Preparative SFC (High Purity/Green) For pharmaceutical grade (>99%), SFC is the industry standard replacement for HPLC.[1]
-
Mobile Phase: Supercritical
+ 8–15% Methanol (modifier).[1][2][3] -
Additive: 10 mM Oxalic Acid (suppresses peak tailing of phenolic groups).
-
Throughput: SFC allows higher flow rates and lower solvent viscosity than HPLC, permitting rapid separation of the three congeners.
Purification Workflow Diagram:
Caption: Fractional crystallization logic relying on differential solubility in Methanol.
FAQ: Rapid Fire Troubleshooting
Q: Why is my reaction turning dark black/tarry? A: This indicates polymerization or oxidative degradation.
-
Cause: High pH (from excess n-butylamine) or excessive temperature.[1]
-
Fix: Maintain pH < 8 during workup and ensure inert atmosphere (
) during the high-temperature condensation step.[1]
Q: Can I use boric acid instead of boric oxide? A: Generally, no.[1] Boric acid releases water immediately, which reverses the complex formation.[1] You need an anhydrous boron source (Boric Oxide or Tributyl Borate) to drive the equilibrium forward.
Q: How do I verify the boron is gone? A: Use the Rosocyanin Test . React a sample with turmeric extract in acidic conditions; if boron is present, it forms a bright red complex (Rosocyanin).[1] For quantitative limits (ICH Q3D), use ICP-MS.
References
-
Ferrari, B., et al. (2022).[1][4] High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A "Click" and "Unclick" Chemistry Approach. Molecules. Link
-
Pabon, H. J. J. (1964).[1] A synthesis of curcumin and related compounds. Recueil des Travaux Chimiques des Pays-Bas. Link[1]
-
Zhang, J., et al. (2015).[1] Efficient separation of curcumin, this compound, and bisthis compound from turmeric using supercritical fluid chromatography. Journal of Separation Science. Link
-
Díaz-Polanco, S., et al. (2022).[1][4] Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants. Antioxidants.[5][6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient separation of curcumin, this compound, and bisthis compound from turmeric using supercritical fluid chromatography: From analytical to preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica [mdpi.com]
Validation & Comparative
Demethoxycurcumin (DMC) vs. Curcumin: A Comparative Xenograft Validation Guide
Executive Summary
While Curcumin (CUR) remains the most studied curcuminoid, its clinical translation is frequently hampered by rapid systemic elimination and chemical instability at physiological pH. Demethoxycurcumin (DMC) , a major structural analog lacking one methoxy group, has emerged as a superior alternative for specific oncological applications.
This guide provides a technical roadmap for validating DMC’s anti-cancer efficacy in xenograft models. Unlike generic protocols, this document focuses on the comparative advantage of DMC—specifically its enhanced metabolic stability and bioavailability—and provides a self-validating experimental framework for researchers.
Part 1: The Comparative Landscape
Why Switch to this compound?
The primary justification for investigating DMC over CUR lies in the "Bioavailability-Stability" trade-off. While CUR often exhibits slightly higher binding affinity in vitro, DMC demonstrates superior persistence in vivo.
Table 1: Physicochemical & Pharmacokinetic Comparison
| Feature | Curcumin (CUR) | This compound (DMC) | Bisthis compound (BDMC) | Experimental Implication |
| Structure | Two methoxy groups | One methoxy group | No methoxy groups | Methoxylation correlates with solubility but inversely with stability. |
| Chemical Stability | Low (Rapid degradation in phosphate buffer pH 7.4) | High (Significantly slower degradation) | Highest | DMC retains potency longer in culture media and plasma. |
| Cellular Uptake | High, but rapidly metabolized | Moderate to High | Lower | DMC achieves sustained intracellular concentrations. |
| Key Targets | NF-κB, mTOR, COX-2 | NF-κB, EGFR, AMPK, MMP-2 | ROS induction | DMC is particularly effective in EGFR-driven cancers (e.g., Lung, Glioblastoma). |
Key Insight: In xenograft models, the half-life of the compound determines tumor suppression. DMC’s resistance to chemical hydrolysis allows for more consistent dosing intervals compared to CUR.
Part 2: Pre-Clinical Validation Strategy
The Self-Validating Protocol System
To rigorously validate DMC, the experimental design must account for its specific mechanisms (EGFR/NF-κB inhibition). The following protocol uses a BALB/c nude mouse model with a Human Lung Adenocarcinoma (A549) or Cervical (HeLa) xenograft, as these lines are highly responsive to DMC-mediated EGFR downregulation.
Workflow Visualization
The following diagram outlines the critical path from inoculation to molecular validation.
Figure 1: Critical path for Xenograft Validation. Note the inclusion of a Curcumin comparative arm to prove superior or non-inferior efficacy.
Part 3: Detailed Experimental Protocol
Inoculation & Model Establishment
-
Cell Line Preparation: Harvest A549 or HeLa cells in log-phase growth. Resuspend in PBS mixed 1:1 with Matrigel (to support angiogenesis).
-
Injection: Inject
to cells subcutaneously into the right flank of 6-week-old male BALB/c nude mice. -
Quality Control: Monitor mice daily. Tumors should reach palpable size (
) within 7–10 days. Exclude mice with ulcerated or non-forming tumors.
Dosing Regimen (The "DMC Advantage")
Due to DMC's higher stability, intraperitoneal (IP) injection is the preferred route for proof-of-concept, though oral gavage is used for bioavailability studies.
-
Vehicle: 10% DMSO + 90% Corn Oil (DMC is lipophilic).
-
Dosage:
-
Low Dose: 15 mg/kg (To test potency threshold).
-
High Dose: 45–50 mg/kg (Standard therapeutic window).
-
-
Frequency: Every 2 days (q.o.d) for 28 days.
Data Collection Standards
-
Tumor Volume (
): Measure utilizing digital calipers.-
Formula:
[1] -
Why: The width is squared because tumors approximate an ellipsoid; this formula avoids overestimating volume.
-
-
Body Weight: Measure every 2 days.
-
Threshold: >20% weight loss requires immediate euthanasia (toxicity endpoint).
-
Part 4: Comparative Efficacy Data (Expected Outcomes)
When analyzing results, DMC often shows a "catch-up" effect where it maintains efficacy longer than Curcumin in later weeks due to reduced clearance.
Table 2: Representative Tumor Suppression Data (Day 28)
Data synthesized from average trends in xenograft literature (e.g., HeLa/lung models).
| Metric | Vehicle Control | Curcumin (50 mg/kg) | DMC (50 mg/kg) | Interpretation |
| Final Tumor Vol ( | DMC often achieves ~10-15% greater reduction than CUR. | |||
| Inhibition Rate (%) | - | ~46% | ~52% | Statistically significant ( |
| Body Weight Change | -2% (Cachexia) | -1% | +1% | DMC exhibits lower systemic toxicity. |
| Necrosis Score | Low | Moderate | High | Indicates effective induction of cell death in tumor core. |
Part 5: Mechanistic Validation (Molecular Pathways)
To publish high-impact research, you must link the phenotypic reduction in tumor size to a molecular mechanism. DMC is a potent inhibitor of the EGFR-Akt-NFκB axis.
Pathway Visualization
This diagram illustrates how DMC intercepts survival signaling, leading to apoptosis.
Figure 2: Molecular Mechanism of Action. DMC dual-targets upstream EGFR and downstream NF-κB, preventing the transcription of survival (Bcl-2) and invasion (MMP) proteins.
Validation Assays (Post-Sacrifice)
-
Western Blot: Lysate tumor tissue.[1] Probe for p-EGFR , p-Akt , and p-NF-κB (p65) .
-
Success Criteria: DMC group must show significantly lower phosphorylation levels compared to Vehicle and Curcumin groups.
-
-
IHC (Immunohistochemistry): Stain tumor sections for Ki-67 (proliferation marker) and CD31 (angiogenesis).
-
Success Criteria: Reduced microvessel density in DMC-treated tumors.
-
Part 6: References
-
Comparison of Curcuminoids Stability Hatmaker, C. et al. "this compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis." MDPI, 2023. [Link]
-
DMC in Cervical Cancer Xenografts Lin, C. et al.[2] "this compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells."[3] In Vivo, 2020. [Link]
-
DMC Mechanisms in Lung Cancer Ko, J. et al. "this compound induces DNA damage and inhibits DNA repair-associated protein expression in NCI-H460 human lung cancer cells."[4] Anticancer Research, 2014.[5] [Link]
-
Curcuminoid Bioavailability Review Dei Cas, M. et al. "Dietary Curcumin: Correlation between Bioavailability and Health Potential." Nutrients, 2019.[6][7] [Link]
-
Molecular Targets (EGFR/MMP) Yodkeeree, S. et al. "Curcumin, this compound and bisthis compound differentially inhibit cancer cell invasion through the down-regulation of MMPs and uPA." Journal of Nutritional Biochemistry, 2009. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound represses cervical cancer growth through PPARγ-regulated proliferation and apoptosis: DMC suppresses cervical cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced DNA Damage Decreases DNA Repair-associated Protein Expression Levels in NCI-H460 Human Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Curcumin treatment alters ERK-1/2 signaling in vitro and inhibits nasopharyngeal carcinoma proliferation in mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Bioavailable Forms of Curcumin and Promising Avenues for Curcumin-Based Research and Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Curcuminoid Antioxidant Potential: Structure-Activity Relationships and Stability Trade-offs
Executive Summary
This guide provides a technical evaluation of the three primary curcuminoids found in Curcuma longa: Curcumin (CUR) , Demethoxycurcumin (DMC) , and Bisthis compound (BDMC) .[1] While often treated as a single "curcuminoid complex," these molecules exhibit distinct antioxidant profiles driven by their methoxy substitution patterns.
The Verdict:
-
Maximum Scavenging Potency: Curcumin . The presence of two ortho-methoxy groups facilitates superior electron donation and radical stabilization.
-
Maximum Chemical Stability: Bisthis compound . Lacking methoxy groups, it is significantly more resistant to alkaline hydrolysis and photodegradation.
-
Biological Utility: While Curcumin is the most potent Nrf2 activator, DMC acts as a crucial "stabilizing bridge" in natural mixtures, preventing the rapid degradation of Curcumin.
Structural Basis of Antioxidant Efficacy (SAR Analysis)
The antioxidant capacity of curcuminoids is governed by the Structure-Activity Relationship (SAR) of the phenolic rings. The primary mechanism involves Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to free radicals.
The Methoxy Influence
The critical differentiator is the presence of methoxy (
-
Curcumin: Two methoxy groups.
-
DMC: One methoxy group.
-
BDMC: Zero methoxy groups.
The methoxy group acts as an Electron Donating Group (EDG) . It increases the electron density of the benzene ring and, crucially, stabilizes the resulting phenoxyl radical through resonance. This lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, making it easier for Curcumin to donate hydrogen to reactive oxygen species (ROS).
Visualization: Radical Stabilization Mechanism
Figure 1: The impact of methoxy substitution on radical scavenging efficiency. Curcumin's dual methoxy groups provide superior resonance stabilization for the phenoxyl radical.
In Vitro Scavenging Performance: The Data
The following data synthesizes results from multiple comparative studies (Jayaprakasha et al., Ak & Gulcin) regarding the direct scavenging ability of purified curcuminoids.
Comparative IC50 Benchmarks
Note: Lower
| Assay Type | Curcumin (CUR) | This compound (DMC) | Bisthis compound (BDMC) | Mechanistic Insight |
| DPPH Scavenging | 3.3 - 4.2 µg/mL | 12.5 - 15.0 µg/mL | > 18.0 µg/mL | Direct correlation with number of methoxy groups. |
| Lipid Peroxidation | High Inhibition | Moderate Inhibition | Low Inhibition | CUR's lipophilicity aids significantly in membrane protection. |
| Hemolysis Inhibition | ~90% Protection | ~60% Protection | < 20% Protection | BDMC is nearly ineffective in protecting RBCs from oxidative lysis. |
Interpretation
Researchers targeting acute oxidative stress (e.g., rapid ROS bursts) should prioritize Curcumin enriched fractions. However, for formulations requiring long shelf-life where high potency is less critical than stability, BDMC content becomes relevant.
Cellular Signaling: The Nrf2 Pathway[2]
Direct scavenging is only half the story. The "Michael Acceptor" moiety (the central
Mechanism:
-
Curcuminoids enter the cytoplasm.
-
The electrophilic central linker reacts with cysteine residues (Cys151) on Keap1 (the Nrf2 repressor).
-
Keap1 undergoes a conformational change, preventing the ubiquitination of Nrf2.
-
Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) .
-
Transcription of cytoprotective enzymes (HO-1, NQO1) begins.
While all three possess the linker, Curcumin typically exhibits higher binding affinity and cellular uptake, leading to stronger Nrf2 activation compared to BDMC.
Visualization: Nrf2 Activation Flow
Figure 2: The electrophilic activation of the Nrf2/Keap1 pathway by curcuminoids. All three analogs function as Michael acceptors, but potency varies by cellular uptake.
The Stability Paradox
A critical consideration for drug development is the inverse relationship between potency and stability.
-
Curcumin (High Potency / Low Stability): At physiological pH (7.4), Curcumin degrades rapidly (half-life < 10 mins) into ferulic acid and feruloyl methane. It is highly susceptible to autoxidation.
-
BDMC (Low Potency / High Stability): The lack of methoxy groups makes the molecule less electron-rich, protecting it from rapid autoxidation and alkaline hydrolysis.
Experimental Implication: If your experimental timeline is long (e.g., 24-48h cell culture) without continuous media replenishment, the observed effects of "Curcumin" may actually be the effects of its degradation products. BDMC serves as a more stable control in these environments.[2]
Validated Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol A: DPPH Radical Scavenging Assay (Cell-Free)
Objective: Determine intrinsic chemical antioxidant potential (
-
Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of 0.1 mM. Solution must be deep purple.
-
Sample Prep: Prepare serial dilutions of Curcumin, DMC, and BDMC in methanol (Range: 1 – 50 µg/mL).
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Control: Use Ascorbic Acid or Trolox as a positive control. Use Methanol + DPPH as a negative control (100% absorbance).
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance (
) at 517 nm . -
Calculation:
Plot concentration vs. % inhibition to derive .[3]
Protocol B: Cellular ROS Quantification (DCFDA Assay)
Objective: Measure intracellular antioxidant activity.
-
Cell Culture: Seed HepG2 cells (or relevant line) at
cells/well. -
Pre-treatment: Treat cells with Curcuminoids (5-20 µM) for 12 hours.
-
Probe Loading: Wash cells and incubate with 10 µM DCFH-DA (dichlorodihydrofluorescein diacetate) for 30 mins.
-
Stress Induction: Wash cells and expose to oxidative stressor (e.g., 200 µM
or TBHP) for 1 hour. -
Detection: Measure fluorescence (Ex: 485 nm / Em: 535 nm).
-
Validation: Lower fluorescence indicates higher intracellular scavenging or enzyme induction.
References
-
Jayaprakasha, G. K., et al. (2006). Antioxidant activities of curcumin, this compound and bisthis compound.[4][5][6][7][8] Food Chemistry.
-
Sandur, S. K., et al. (2007). Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. Carcinogenesis.
-
Ak, T., & Gülçin, İ. (2008). Antioxidant and radical scavenging properties of curcumin. Chemico-Biological Interactions.
-
Priyadarsini, K. I. (2014). The chemistry of curcumin: from extraction to therapeutic agent. Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. scispace.com [scispace.com]
Demethoxycurcumin: A Comparative Efficacy Analysis Against Standard Chemotherapy Agents
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Demethoxycurcumin (DMC), a natural analogue of curcumin, has emerged as a compound of significant interest due to its purported anti-cancer properties.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound against two cornerstone chemotherapy drugs: doxorubicin and cisplatin. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective synthesis of available experimental data to inform future research and development endeavors.
Introduction to this compound and its Anticancer Potential
This compound is a curcuminoid found in the rhizome of Curcuma longa, commonly known as turmeric. Structurally similar to curcumin, DMC lacks one of the two methoxy groups on the phenyl rings. This seemingly minor structural alteration is believed to contribute to its distinct biological activities.[3] Preclinical studies have demonstrated that DMC exerts anti-cancer effects across a range of malignancies, including breast, lung, and cervical cancers, by modulating various cellular signaling pathways.[1]
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of any anti-cancer agent is fundamentally linked to its mechanism of action at the molecular level. Here, we compare the pathways targeted by this compound, doxorubicin, and cisplatin.
This compound: A Multi-Targeted Approach
DMC's anticancer activity stems from its ability to interact with multiple intracellular targets, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation and metastasis. Key signaling pathways modulated by DMC include:
-
NF-κB Pathway: this compound has been shown to suppress the NF-κB signaling pathway.[2][3] The inhibition of NF-κB, a key regulator of inflammation and cell survival, leads to the downregulation of proteins that promote cancer cell proliferation and survival.[3]
-
PI3K/Akt/mTOR Pathway: Evidence suggests that DMC can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4] By activating AMPK, DMC can lead to the inhibition of mTOR, a central regulator of protein synthesis and cell growth.[4]
-
Apoptosis Induction: DMC induces apoptosis through both caspase-dependent and -independent mechanisms. It can activate pro-apoptotic proteins and repress anti-apoptotic proteins, leading to the execution of the apoptotic cascade.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. Its primary mechanisms of action are:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis.[][6] This disruption of DNA structure and function prevents replication and transcription.[]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology.[][6] This leads to DNA strand breaks, ultimately triggering apoptosis.[7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, which cause damage to cellular components, including DNA, proteins, and membranes, contributing to its cytotoxic effects.[6][7]
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily through:
-
DNA Adduct Formation: Cisplatin forms covalent adducts with DNA, primarily with purine bases.[8] These adducts create cross-links within and between DNA strands, which distort the DNA structure and interfere with DNA replication and transcription.[8]
-
Induction of Apoptosis: The DNA damage induced by cisplatin activates cellular signaling pathways that lead to cell cycle arrest and apoptosis.[8][9]
-
Generation of Oxidative Stress: Similar to doxorubicin, cisplatin can induce the production of reactive oxygen species, contributing to its cytotoxicity.[8]
In Vitro Efficacy: A Head-to-Head Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following tables summarize the reported IC50 values for this compound, doxorubicin, and cisplatin in representative breast and lung cancer cell lines.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | MDA-MB-231 | ~25-50 | 48 |
| Doxorubicin | MCF-7 | ~0.8-2.5 | 48 |
| Doxorubicin | MDA-MB-231 | ~6.6 | Not Specified |
Table 2: Comparative IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | NCI-H460 | ~15-25 | 48 |
| Cisplatin | A549 | ~6.59-9 | 72 |
| Cisplatin | H1299 | ~27 | 72 |
Interpretation of In Vitro Data:
Based on the available IC50 data, standard chemotherapy drugs like doxorubicin and cisplatin generally exhibit higher potency (lower IC50 values) in vitro compared to this compound in the tested cell lines. However, it is crucial to note that IC50 values can be influenced by various experimental factors, including the specific cell line, incubation time, and assay methodology. Therefore, these values should be interpreted with caution and within the context of the specific experimental setup.
In Vivo Efficacy: Insights from Preclinical Animal Models
In vivo studies using animal models provide a more complex biological system to evaluate the anti-tumor efficacy of a compound.
This compound in Animal Models
Studies have shown that this compound can significantly inhibit tumor growth in xenograft models of various cancers. For instance, in a human cervical cancer xenograft model, intraperitoneal administration of DMC at doses of 30 and 50 mg/kg every two days resulted in a significant reduction in tumor weight and volume.[10][11] Similarly, oral administration of DMC at 30 and 60 mg/kg for 21 days delayed the development of human glioblastoma tumors in a xenograft model.
Doxorubicin and Cisplatin in Animal Models
Doxorubicin and cisplatin are extensively studied in preclinical models and have demonstrated significant tumor growth inhibition in various cancer types. For example, doxorubicin administered intravenously has been shown to inhibit breast cancer growth in mouse models.[12] Cisplatin has also shown significant tumor growth inhibition in lung carcinoma models when administered intraperitoneally.[13]
Table 3: Overview of In Vivo Studies
| Drug | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| This compound | Cervical Cancer (HeLa) | Nude Mice | 30 & 50 mg/kg, i.p., every 2 days | Significant reduction in tumor weight and volume.[10][11] |
| This compound | Glioblastoma (GBM 8401) | Nude Mice | 30 & 60 mg/kg, oral, daily for 21 days | Delayed tumor development. |
| Doxorubicin | Breast Cancer | Mice | 10 mg/kg, i.v. | Inhibition of tumor growth.[12] |
| Cisplatin | Lung Carcinoma (Lewis) | C57/BL/6 Mice | 4 mg/kg/day, i.p. | Significant inhibition of tumor growth.[13] |
Interpretation of In Vivo Data:
While direct comparative in vivo studies are limited, the available data suggests that this compound possesses anti-tumor activity in animal models. However, the dosages and administration routes used for DMC often differ from those of standard chemotherapy drugs, making a direct efficacy comparison challenging. It is noteworthy that in some studies, DMC has shown efficacy with oral administration, which is a significant advantage over the intravenous administration required for doxorubicin and cisplatin.
Safety and Toxicity Profile: A Critical Consideration
A key advantage of natural compounds like this compound is their potential for a more favorable safety profile compared to conventional chemotherapy.
This compound
Preclinical studies suggest that this compound has low toxicity.[3] However, comprehensive clinical data on the safety and side effects of purified DMC in humans is still lacking.
Doxorubicin
The use of doxorubicin is associated with a range of side effects, some of which can be severe. Common side effects include nausea, vomiting, hair loss, and mouth sores.[14][15][16] A major concern with doxorubicin is its dose-dependent cardiotoxicity, which can lead to irreversible heart muscle damage and heart failure.[17]
Cisplatin
Cisplatin is also known for its significant side effects.[18][19][20][21][22] These include severe nausea and vomiting, kidney damage (nephrotoxicity), nerve damage (neurotoxicity), and hearing loss (ototoxicity).[18][19][22] Myelosuppression, leading to a decrease in blood cell counts, is also a common and serious side effect.[22]
Experimental Methodologies: Ensuring Scientific Rigor
The data presented in this guide is derived from established and validated experimental protocols. Understanding these methodologies is crucial for interpreting the results accurately.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Sources
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oncology Letters [spandidos-publications.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. drugs.com [drugs.com]
- 16. int.livhospital.com [int.livhospital.com]
- 17. Doxorubicin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 18. Cisplatin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 19. Cisplatin Side Effects & Uses: Intravenous Route Impact Explained [everhope.care]
- 20. goodrx.com [goodrx.com]
- 21. drugs.com [drugs.com]
- 22. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated with Demethoxycurcumin and Curcumin: A Guide for Researchers
This guide provides an in-depth comparative analysis of the cellular proteomic responses to demethoxycurcumin (DMC) and its well-known analogue, curcumin. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the causality behind experimental choices, present detailed protocols, and offer a clear synthesis of proteomic data to guide future research and development.
Introduction: Beyond Curcumin's Shadow
The therapeutic potential of curcuminoids, the active polyphenolic compounds from turmeric (Curcuma longa), is the subject of extensive research, particularly in oncology and inflammatory diseases.[1][2] The most abundant and studied of these is curcumin. However, its clinical utility is hampered by poor chemical stability and low bioavailability.[1][3] This has shifted focus toward its natural analogues, such as this compound (DMC).
Structurally, the only difference is that curcumin possesses two methoxy groups on its phenyl rings, whereas DMC has only one.[4][5] This seemingly minor variation has significant implications, contributing to DMC's enhanced chemical stability and superior bioavailability compared to curcumin.[3][4][6] Understanding how these differences translate to their impact on the cellular proteome is critical for identifying more effective therapeutic candidates. This guide dissects these differences through the lens of comparative proteomics.
Comparative Analysis of Bioactivity and Proteomic Impact
While often grouped together, curcumin and DMC exhibit both overlapping and distinct effects on cellular machinery. Proteomic analysis provides an unbiased, global view of these changes, revealing the intricate network of proteins and pathways modulated by each compound.
Shared Mechanistic Hallmarks
At a high level, both curcumin and DMC exert their effects by modulating core signaling pathways that govern cell survival, proliferation, and inflammation.
-
Inhibition of Pro-Survival Pathways: Both compounds are potent inhibitors of the NF-κB (Nuclear Factor kappa-B) and PI3K/Akt/mTOR signaling axes.[6][7][8][9][10] The NF-κB pathway is a master regulator of inflammation and cell survival, and its inhibition is a key component of the anti-cancer effects of both molecules.[8][11] Proteomic studies of curcumin-treated cells have confirmed the downregulation of proteins involved in mTOR signaling, which is critical for protein synthesis and cell growth.[12][13]
-
Induction of Apoptosis: A primary outcome of treatment with either compound is the induction of programmed cell death (apoptosis). This is achieved through both caspase-dependent and -independent mechanisms.[4][5][7] Proteomic analyses have shown that curcumin treatment leads to the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[14]
-
Generation of Reactive Oxygen Species (ROS): Curcumin is known to elevate intracellular ROS levels, inducing oxidative stress that can trigger mitochondrial dysfunction and apoptosis.[12][14] DMC has also been shown to induce apoptosis via ROS accumulation.[6] This mechanism is often a central finding in proteomic studies, revealing oxidative modifications on key cellular proteins.[14]
Key Differentiators: Potency and Specificity
Despite their shared targets, evidence points to significant differences in the potency and context-dependent efficacy of curcumin and DMC.
-
Enhanced Anti-Metastatic Potential of DMC: Studies have shown that DMC and its counterpart, bisthis compound (BDMC), can be more potent inhibitors of cancer cell invasion than curcumin.[2][15] This is achieved through a more pronounced downregulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), enzymes critical for the degradation of the extracellular matrix during metastasis.[15]
-
Superior Activity in Vascular Contexts: In a model of vascular injury, DMC was found to be more potent than curcumin at inhibiting the migration of vascular smooth muscle cells and subsequent neointima formation, a key process in restenosis.[9] This effect was linked to a stronger downregulation of the FAK/PI3K/Akt and ERK1/2 signaling pathways.[9]
-
Context-Dependent Efficacy: It is crucial to note that the superiority of one compound over the other is not absolute. For instance, in certain breast cancer and melanoma cell lines, the anti-cancer effects of DMC were reported to be lower than those of curcumin, suggesting that the presence of the second methoxy group on curcumin may play a more critical role in these specific contexts.[5]
These findings underscore the necessity of using unbiased proteomic approaches to map the full spectrum of protein expression changes, thereby providing a molecular basis for the observed phenotypic differences.
Quantitative Proteomics: An Experimental Guide
A robust, self-validating proteomics workflow is essential for generating high-quality, reproducible data. The following protocol outlines a standard bottom-up proteomics approach using isobaric labeling for accurate relative quantification. Mass spectrometry-based proteomics is the state-of-the-art method for identifying and quantifying proteins in complex biological systems, making it indispensable for drug discovery.[16][17]
Detailed Experimental Protocol
Rationale: This workflow is designed to minimize in-group variability while accurately quantifying proteome-wide changes induced by each compound, allowing for a direct and robust comparison.[18]
-
Cell Culture and Treatment:
-
Select an appropriate cell line (e.g., HCT116 or SW480 human colon cancer cells).
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Treat cells in triplicate with:
-
Vehicle control (e.g., DMSO).
-
Curcumin (at a predetermined IC50 concentration, e.g., 15-20 µM).[19]
-
This compound (at a predetermined IC50 concentration).
-
-
Incubate for a defined period (e.g., 24 or 48 hours) to allow for significant changes in protein expression.
-
-
Protein Extraction and Quantitation:
-
After treatment, wash cells with ice-cold PBS and harvest.
-
Lyse cell pellets in a robust lysis buffer (e.g., 8 M urea, 4% CHAPS, 50 mM DTT, supplemented with a protease inhibitor cocktail) to ensure complete protein solubilization and denaturation.[14]
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet insoluble debris.
-
Quantify the protein concentration of the supernatant using a compatible assay (e.g., Bradford or BCA assay).
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Perform in-solution tryptic digestion. This involves:
-
Reduction: Reduce disulfide bonds with DTT.
-
Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bonds from reforming.
-
Digestion: Digest the proteins into peptides overnight with sequencing-grade trypsin.
-
-
-
Peptide Labeling with Isobaric Tags (TMT or iTRAQ):
-
Rationale: Isobaric tags allow multiple samples to be combined (multiplexed) and analyzed in a single mass spectrometry run.[20] This reduces technical variability and improves the accuracy of quantification.
-
Label the peptide digests from each condition (Control, Curcumin, DMC) with a different isobaric tag according to the manufacturer's protocol.
-
Pool the labeled samples into a single vial.
-
-
Mass Spectrometry (LC-MS/MS):
-
Analyze the pooled, labeled peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[21]
-
The LC system separates the complex peptide mixture over a gradient, and the mass spectrometer identifies the peptide sequences and quantifies the abundance of the reporter ions from the isobaric tags.
-
-
Bioinformatics and Data Interpretation:
-
Rationale: This is the most critical step for extracting meaningful biological insights from the raw data.[22]
-
Use a specialized software suite (e.g., Proteome Discoverer, MaxQuant) to search the MS data against a protein database (e.g., UniProt) for peptide and protein identification.
-
Quantify the relative abundance of each protein across the different conditions based on the reporter ion intensities.
-
Perform statistical analysis to identify differentially expressed proteins (DEPs) with high confidence (e.g., fold change > 1.5, p-value < 0.05).
-
Conduct functional enrichment analysis using tools like Ingenuity Pathway Analysis (IPA) or online databases (KEGG, Gene Ontology) to identify the biological pathways and cellular processes that are significantly affected by each treatment.[12][23][24]
-
Visualizing the Workflow
The following diagram illustrates the key stages of the comparative proteomics workflow.
Caption: A generalized workflow for comparative proteomic analysis.
Data Synthesis and Comparative Summary
The results from a comparative proteomic study can be summarized to highlight the key differences between this compound and curcumin.
| Feature | Curcumin | This compound (DMC) | Supporting Evidence |
| Structure | Two phenyl methoxy groups | One phenyl methoxy group | [4][5] |
| Bioavailability | Poor | Significantly higher than curcumin | [3][6] |
| Chemical Stability | Less stable | More chemically stable | [1][4] |
| Shared Pathways | NF-κB, PI3K/Akt/mTOR, Apoptosis, ROS Induction | NF-κB, PI3K/Akt/mTOR, Apoptosis, ROS Induction | [6][7][8][9][12][14] |
| Differential Potency | Effective, but often requires higher concentrations. | More potent in specific contexts, such as inhibiting cell invasion and migration. | [2][9][15] |
| Key Proteomic Signatures | Downregulation of protein synthesis (mTOR pathway), induction of ER stress proteins, modulation of apoptosis regulators (Bax, Bcl-2). | Stronger downregulation of matrix metalloproteinases (MMPs) and proteins involved in cell adhesion and migration. | [12][14][15] |
Visualizing a Core Signaling Pathway
Both compounds converge on critical signaling hubs. The diagram below illustrates their inhibitory action on the NF-κB pathway, a common target identified through proteomic studies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin, this compound, and bisthis compound induced caspase-dependent and –independent apoptosis via Smad or Akt signaling pathways in HOS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a major active curcuminoid from Curcuma longa, suppresses balloon injury induced vascular smooth muscle cell migration and neointima formation: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatoprotective Potential of Curcumin in the Prevention of Liver Dysfunction in a Porcine Model [mdpi.com]
- 11. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoproteomic Analysis Identifies Signaling Pathways Regulated by Curcumin in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomic analysis of the chemosensitizing effect of curcumin on CRC cells treated with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin, this compound and bisthis compound differentially inhibit cancer cell invasion through the down-regulation of MMPs and uPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. youtube.com [youtube.com]
- 19. scienceopen.com [scienceopen.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Mass Spectrometry Proteomics: A Key to Faster Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Bioinformatic analysis of the molecular targets of curcumin in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
Differential Transcriptomic Modulation by Curcuminoids: A Comparative Technical Guide
Executive Summary
This guide provides a comparative technical analysis of the three primary curcuminoids found in Curcuma longa: Curcumin (Cur) , Demethoxycurcumin (DMC) , and Bisthis compound (BDMC) .[1][2]
While often treated as a single entity in commercial supplements ("Curcumin C3 Complex"), these molecules exhibit distinct transcriptomic footprints. The prevailing dogma—that Curcumin is universally the most potent—is scientifically inaccurate. While Curcumin dominates in suppressing acute inflammatory markers (NF-
Key Takeaway for Drug Developers: Experimental designs using "Curcumin" without defining the specific curcuminoid ratio risk confounding gene expression data. Precision research requires individual profiling.
Chemical & Pharmacological Context: The Structure-Activity Relationship (SAR)
The functional divergence of these three compounds stems directly from the presence of methoxy groups (
-
Curcumin (Cur): Two methoxy groups (Ortho position).[3][4] High antioxidant potential, low stability.
-
This compound (DMC): One methoxy group.[3][4] Intermediate stability.
-
Bisthis compound (BDMC): No methoxy groups.[3][4] Highest stability, highest lipophilicity.
This structural variation creates a trade-off between receptor affinity and bioavailability/stability .
Visualization: Structure-to-Function Flow
Caption: Impact of methoxy group presence on physiological stability and pathway-specific potency.[1][2][3][5][6]
Comparative Gene Expression Profile[7][8]
The following data aggregates findings from transcriptomic studies (RNA-Seq and qPCR) across human tumor cell lines and fibroblasts.
A. The Inflammation Axis (NF- B Pathway)
Target Genes: TNF, IL6, IL8, COX2 (PTGS2), CXCL12 Mechanism: Inhibition of IKK activation and preventing nuclear translocation of p65.
| Compound | Relative Potency | Key Observation |
| Curcumin | High (+++) | Most effective at suppressing TNF-induced NF- |
| DMC | Medium (++) | ~60-80% of Curcumin's efficacy depending on cell type. |
| BDMC | Low (+) | Significantly weaker suppression of COX2 and IL6. Often requires 2-3x concentration to match Curcumin's inhibition. |
B. The Metastasis & Invasion Axis
Target Genes: MMP2, MMP9, PLAU (uPA), TIMP2 Mechanism: Downregulation of extracellular matrix-degrading enzymes.[7]
| Compound | Relative Potency | Key Observation |
| Curcumin | Low (+) | Ineffective or weakly effective at downregulating MMP2/9 in specific fibrosarcoma models compared to analogs.[7] |
| DMC | High (++) | Strong inhibitor of cell invasion. |
| BDMC | Highest (+++) | Superior anti-metastatic profile. Significantly downregulates MMP2 and uPA secretion where Curcumin fails. |
C. The Adipogenesis Axis
Target Genes: PPARG, CEBPA (Transcription factors for adipocyte differentiation)
| Compound | Relative Potency | Key Observation |
| Curcumin | Low (+) | Weakest inhibition of lipid accumulation in 3T3-L1 cells.[8] |
| DMC | Medium (++) | Moderate downregulation of PPARG. |
| BDMC | Highest (+++) | Most potent inhibitor of adipogenesis. High lipophilicity likely aids membrane penetration in adipocytes. |
Experimental Workflow: Transcriptomic Profiling
To generate reproducible data, researchers must account for the rapid degradation of Curcumin in culture media (t½ ≈ 30 mins in serum-free media).
Protocol: Comparative RNA-Seq Workflow
Prerequisites:
-
Compounds: HPLC-purified (>98%) Cur, DMC, BDMC (Do not use "Turmeric Extract").
-
Vehicle: DMSO (Final concentration < 0.1%).
Step-by-Step Methodology:
-
Cell Synchronization: Starve cells (0.5% FBS) for 12 hours to synchronize cell cycle phases, minimizing background noise in gene expression.
-
Treatment Window (Critical):
-
Treat cells with equimolar concentrations (typically 10-20
M). -
Timepoint: Harvest RNA at 4-6 hours for immediate early genes (NF-
B targets) and 24 hours for downstream effectors (MMPs, Apoptosis). -
Note: For Curcumin, refresh media every 4 hours if studying long-term effects due to degradation.
-
-
RNA Extraction & QC:
-
Use column-based extraction (e.g., RNeasy) including DNase digestion.
-
Validation: RIN (RNA Integrity Number) must be > 8.0.
-
-
Quantification:
-
qPCR: Use housekeeping genes stable under stress (B2M or GUSB; avoid GAPDH as metabolic stress can alter it).
-
RNA-Seq: Target 20M reads/sample (PE150).
-
Visualization: Experimental Logic
Caption: Optimized workflow for capturing differential temporal gene expression.
Mechanistic Divergence: Pathway Diagram
The following diagram illustrates the specific divergence points where BDMC and Curcumin differ in their signaling transduction.
Caption: Curcumin preferentially targets the NF-kB axis, while BDMC targets the MMP metastatic axis.
References
-
Aggarwal, B. B., et al. (2007). "Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses." Carcinogenesis.
-
Yodkeeree, S., et al. (2009). "Curcumin, this compound and bisthis compound differentially inhibit cancer cell invasion through the down-regulation of MMPs and uPA."[3] Journal of Nutritional Biochemistry.
-
Desmarchelier, C., et al. (2023). "this compound and Bisthis compound Are More Bioavailable than Curcumin: A Meta-Analysis."[9] Proceedings.
-
Lai, C. S., et al. (2021). "The Demethoxy Derivatives of Curcumin Exhibit Greater Differentiation Suppression in 3T3-L1 Adipocytes Than Curcumin." International Journal of Molecular Sciences.
-
Sandur, S. K., et al. (2007). "Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives." Biological and Pharmaceutical Bulletin.
Sources
- 1. Validation of a Quantification Method for Curcumin Derivatives and Their Hepatoprotective Effects on Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. Curcumin, this compound and bisthis compound differentially inhibit cancer cell invasion through the down-regulation of MMPs and uPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Demethoxy Derivatives of Curcumin Exhibit Greater Differentiation Suppression in 3T3-L1 Adipocytes Than Curcumin: A Mechanistic Study of Adipogenesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Demethoxycurcumin
As a Senior Application Scientist, it is understood that excellence in research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step framework for the proper disposal of demethoxycurcumin (DMC), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
This compound, a naturally occurring analogue of curcumin, is a valuable compound in various research fields, including anti-inflammatory and neuroprotective studies.[1] However, its utility in the lab is paired with a critical responsibility for its disposal. The primary hazard associated with this compound is its environmental toxicity; it is classified as "very toxic to aquatic life"[2]. Therefore, adherence to proper disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of scientific integrity and environmental stewardship.
Section 1: Hazard Identification and Essential Precautions
Before handling this compound waste, a thorough understanding of its hazard profile is essential. This dictates the necessary safety measures and disposal pathway.
-
Primary Hazard: Environmental. The Globally Harmonized System (GHS) classification for this compound includes the warning "Very toxic to aquatic life" (H400).[2] This means that improper release into the environment, such as through drain disposal, can cause significant harm to ecosystems.
-
Health Hazards: While not classified as acutely toxic to humans, Safety Data Sheets (SDS) for related compounds indicate that it may cause skin and eye irritation.[3][4] In powder form, inhalation of dust should be avoided.[3]
-
Chemical Properties: this compound has low water solubility and can undergo oxidative transformation, particularly at physiological pH.[1][5][6]
Due to these hazards, the core principle of this compound disposal is isolation and containment . It must be treated as hazardous chemical waste and must never be disposed of down the drain or in regular trash.
Section 2: Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE must be worn when handling this compound waste:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Hand Protection: Use chemical-impermeable gloves.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[4]
Section 3: Waste Segregation and Containment Protocol
The cornerstone of proper chemical disposal is rigorous segregation to prevent dangerous reactions.[8] this compound waste must be kept separate from incompatible materials, such as strong oxidizing agents.[4]
Experimental Protocol: Segregation and Collection of this compound Waste
This protocol details the step-by-step methodology for collecting various forms of DMC waste.
Materials:
-
Designated hazardous waste container (HDPE or glass, plastic is often preferred)[9][10]
-
Hazardous waste labels
-
Permanent marker
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Container Selection:
-
Obtain a chemically compatible waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition with a secure, screw-top cap.[11] Do not use foodstuff containers.[11]
-
Ensure the container is appropriate for the waste type (e.g., a solid waste container for powders and contaminated items, a liquid waste container for solutions).
-
-
Labeling:
-
Immediately label the empty container with a hazardous waste tag before any waste is added.
-
Clearly write "Hazardous Waste," the full chemical name "this compound," and list any solvents or other chemicals present in the waste stream.
-
Indicate the date accumulation begins.[12]
-
-
Waste Collection:
-
Solid Waste (Unused Powder, Contaminated Weigh Boats, etc.):
-
Carefully place dry this compound powder and any contaminated disposable labware (e.g., pipette tips, weighing paper, gloves) directly into the designated solid waste container.
-
Avoid generating dust.[3] If cleaning residual powder from a surface, wet the area with an appropriate solvent (e.g., ethanol, acetone) and wipe with a paper towel, which should then be disposed of in the solid waste container.
-
-
Liquid Waste (Solutions containing this compound):
-
Pour liquid waste into a designated liquid hazardous waste container using a funnel.
-
Ensure the solvents are compatible. Do not mix incompatible waste streams.[11] For example, do not mix acidic solutions with basic solutions.
-
-
Contaminated Sharps:
-
Any sharp object (needles, razor blades, broken glass) contaminated with this compound must be placed in a designated, puncture-proof sharps container.[13] This container itself will be managed as hazardous waste.
-
-
-
Container Management:
Section 4: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading or entering drains.[7]
-
Personal Protection: Don appropriate PPE before attempting cleanup.
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[3] Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.
-
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[14]
Section 5: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[9][11] This area must be at or near the point of generation and under the control of laboratory personnel.[10]
Key SAA Requirements:
-
Labeling: All containers must be clearly labeled as described in Section 3.
-
Segregation: Incompatible wastes must be stored separately (e.g., using secondary containment bins).[11]
-
Closure: Containers must remain closed.[9]
-
Inspection: The SAA should be inspected weekly for leaks or container degradation.[11]
Section 6: Final Disposal Pathway
The final step in the lifecycle of this compound waste is its removal and disposal by trained professionals.
-
Prohibition of Drain/Trash Disposal: Under no circumstances should this compound or its solutions be poured down the drain or placed in the regular trash. This is due to its high aquatic toxicity.[2]
-
Professional Disposal: All this compound waste is classified as hazardous and must be disposed of through a licensed hazardous waste contractor.[15]
-
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[9][12] When the container is nearly full (around two-thirds to 90%), submit a pickup request.[12] EHS personnel are trained to handle, transport, and arrange for the final disposal of the waste in compliance with all federal, state, and local regulations.[8][16]
Data Presentation
The following table summarizes key quantitative limits for hazardous waste storage as mandated by regulatory bodies like the EPA. These values are critical for maintaining compliance.
| Parameter | Very Small Quantity Generator (VSQG) | Small Quantity Generator (SQG) | Large Quantity Generator (LQG) |
| Hazardous Waste Generation Rate | ≤ 100 kg/month | > 100 kg and < 1,000 kg/month | ≥ 1,000 kg/month |
| On-site Accumulation Time Limit | No time limit | Up to 180 days | Up to 90 days |
| SAA Accumulation Volume Limit | 55 gallons of hazardous waste OR 1 quart of acutely toxic waste | 55 gallons of hazardous waste OR 1 quart of acutely toxic waste | 55 gallons of hazardous waste OR 1 quart of acutely toxic waste |
Data synthesized from general EPA and institutional guidelines.[9][12][14][17][18] Your institution's specific generator status may affect accumulation time limits.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
This compound - Safety Data Sheet. ChemicalBook.
-
SAFETY DATA SHEET - Curcumin. Fisher Scientific.
-
OSHA Compliance For Laboratories. US Bio-Clean.
-
SAFETY DATA SHEET - Curcumin. Fisher Scientific.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies.
-
Safety Data Sheet - this compound. Cayman Chemical.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
This compound: A naturally occurring curcumin analogue for treating non‐cancerous diseases. ResearchGate.
-
This compound | C20H18O5 | CID 5469424. PubChem - NIH.
-
Regulation of Laboratory Waste. American Chemical Society.
-
Managing Hazardous Chemical Waste in the Lab. MyBioSite.
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
-
Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica. MDPI.
-
Disruptive Effects of Two Curcuminoids (this compound and Bisthis compound) on the Larval Development of Drosophila melanogaster. MDPI.
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services.
-
Proper Disposal of Unwanted Medicine. South Carolina DHEC.
-
Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica. ResearchGate.
-
SAFETY DATA SHEET - Bisthis compound. TCI Chemicals.
-
Regulated Medical Waste Management. Columbia University Research.
-
Oxidative Transformation of Demethoxy- and Bisthis compound: Products, Mechanism of Formation, and Poisoning of Human Topoisomerase IIα. Chemical Research in Toxicology.
-
MEDICINE DISPOSAL PRODUCTS. San Francisco Environment Department.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H18O5 | CID 5469424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. usbioclean.com [usbioclean.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. vumc.org [vumc.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. acs.org [acs.org]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Demethoxycurcumin
Strategic Context: Beyond Compliance
Handling Demethoxycurcumin (DMC) requires a shift in perspective from simple "compliance" to "experimental integrity."[1] While DMC is a naturally occurring curcuminoid often generally recognized as safe (GRAS) in dietary contexts, its isolation in a laboratory setting (≥98% purity) introduces specific risks.[1]
The "Silent" Risks:
-
Bioavailability Enhancers: DMC is frequently dissolved in DMSO or Ethanol for biological assays.[1] These solvents act as carriers, potentially transporting the compound through standard nitrile gloves and into the bloodstream.[1]
-
Photometric Interference: DMC is a potent yellow pigment.[1] Micro-contamination (dust) on gloves or benchtops can transfer to optical surfaces (cuvettes, plate readers), causing false positives in colorimetric assays (e.g., MTT/MTS assays) due to background absorbance overlap.[1]
-
Variable GHS Classification: Suppliers classify DMC differently. While some list it merely as an environmental hazard (Aquatic Acute 1), others classify it as a Skin/Eye Irritant (H315/H319).[1] We adopt the conservative "Universal Precautions" approach.
Hazard Profile & Risk Assessment
| Hazard Category | GHS Classification (Conservative) | Operational Implication |
| Health | Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335) | Dust inhalation causes respiratory irritation.[1] Direct contact causes dermatitis.[1] |
| Environmental | Aquatic Acute 1 (H400) | Zero-discharge policy. Do not wash residue down sink drains.[1] |
| Physical | Light Sensitive | Degrades under UV/Ambient light.[1] Handling must be rapid or under amber light. |
The PPE Matrix: Task-Specific Gear
Standard lab PPE is insufficient for high-concentration DMC workflows involving penetrating solvents.[1] Use this matrix to select gear based on the specific experimental phase.
| Experimental Phase | Hand Protection | Respiratory Protection | Eye/Face Protection | Body Protection |
| 1.[1] Dry Weighing (Powder) | Single Nitrile (0.11 mm, EN 374).[1] Why: Sufficient for solid particulates.[1] | N95 / FFP2 Mask (if outside hood) or Fume Hood sash at 18".[1] | Safety Glasses with side shields.[1][4] | Lab coat (Cotton/Poly blend).[1] |
| 2. Solubilization (DMSO/Ethanol) | Double Gloving Required. Inner: Nitrile.[1] Outer: Polychloroprene or thicker Nitrile (>0.2 mm).[1] Why: DMSO permeates thin nitrile in <5 mins.[1] | Fume Hood Required. Do not rely on masks alone for solvent vapors.[1] | Chemical Goggles (indirect vent) if splashing risk exists.[1] | Lab coat + Impervious Apron (Tyvek®) if handling >50mL. |
| 3.[1] Waste Disposal | Heavy Duty Nitrile (Long cuff).[1] | N95 / FFP2 Mask. | Face Shield recommended during liquid waste consolidation.[1] | Lab coat.[1] |
Operational Protocol: The "Clean-Yellow" Workflow
This protocol ensures safety and prevents the "yellow contamination" loop that compromises data.[1]
Phase A: Preparation (The "Clean" Zone) [1]
-
Static Control: DMC powder is electrostatic.[1] Use an ionizing bar or anti-static gun on the weighing boat before dispensing to prevent powder fly-off.[1]
-
Surface Prep: Lay down a black absorbent bench mat.[1] Why: DMC is yellow; a black background makes spills immediately visible for cleanup.[1]
Phase B: Solubilization (The High-Risk Zone)
Critical Note: Once DMC is in DMSO, it becomes a transdermal hazard.[1]
-
Don PPE: Apply double gloves (Inner: Blue Nitrile, Outer: Purple Nitrile/Neoprene for contrast).[1]
-
Solvent Addition: Add solvent slowly down the side of the vial to minimize aerosolization.[1]
-
Vortexing: Ensure the vial cap is wrapped in Parafilm before vortexing.[1]
-
Doffing: Remove the outer pair of gloves immediately inside the fume hood after handling the solution.[1] Treat these gloves as solid chemical waste.
Phase C: Decontamination
-
UV Check: After cleaning, scan the work area with a UV (365nm) flashlight.[1] Curcuminoids are fluorescent.[1]
-
Neutralization: If a spill occurs, clean with 70% Ethanol followed by a mild detergent.[1] Do not use bleach immediately (can cause reaction products).[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling DMC, specifically highlighting the divergence in protocol when solvents are introduced.
Figure 1: Decision logic for this compound handling. Note the critical escalation in PPE requirements (Red Node) once the compound is solubilized.[1]
Emergency Response & Disposal
Accidental Exposure [1][3][5]
-
Eye Contact: Flush immediately for 15 minutes.[1][3][5] Note: DMC is hydrophobic; water alone may not remove it efficiently from skin, but for eyes, use only water or saline.[1]
-
Skin Contact (DMSO Solution): Do not use water immediately. Blot the area dry with a sterile pad first, then wash with soap and copious water.[1]
-
Expert Insight: Washing a DMSO spill immediately with water can increase the exothermic reaction (heat) and potentially drive the solvent deeper before it dilutes.[1]
-
Disposal (Code: H400/H410)
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste."[1]
-
Liquid Waste: Collect in "Halogen-Free Organic Solvents" container.
-
Aquatic Warning: Under no circumstances should DMC be released into drains. It is classified as very toxic to aquatic life with long-lasting effects.[1][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5469424, this compound.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved from [Link][1]
Sources
- 1. extrasynthese.com [extrasynthese.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 100 mg, CAS No. 22608-11-3 | Phenylpropanoids | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
